Product packaging for Saquayamycin D(Cat. No.:CAS No. 99260-71-6)

Saquayamycin D

Cat. No.: B1681454
CAS No.: 99260-71-6
M. Wt: 822.8 g/mol
InChI Key: XZOQKDMLEUWFDT-UHFFFAOYSA-N
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Description

Saquayamycin D has been reported in Streptomyces with data available.
isolated from Streptomyces nodosus MH190-16F3;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H50O16 B1681454 Saquayamycin D CAS No. 99260-71-6

Properties

CAS No.

99260-71-6

Molecular Formula

C43H50O16

Molecular Weight

822.8 g/mol

IUPAC Name

9-(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C43H50O16/c1-18-25(44)8-10-32(53-18)57-27-9-11-33(54-20(27)3)59-41(5)16-31(46)43(51)35-24(12-13-42(43,50)17-41)37(48)34-23(38(35)49)7-6-22(36(34)47)28-15-29-39(21(4)52-28)58-40-30(56-29)14-26(45)19(2)55-40/h6-7,12-13,18-21,27-30,32-33,39-40,47,50-51H,8-11,14-17H2,1-5H3

InChI Key

XZOQKDMLEUWFDT-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9CCC(=O)C(O9)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Saquayamycin D; 

Origin of Product

United States

Foundational & Exploratory

Saquayamycin D: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin D is a member of the angucycline class of antibiotics, a group of aromatic polyketides known for their diverse biological activities. First isolated from the fermentation broth of Streptomyces nodosus MH190-16F3, this compound, along with its congeners, has demonstrated notable antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative biological activity data, and insights into its potential mechanism of action. The information is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Discovery of this compound

Saquayamycin A, B, C, and D were first discovered and isolated from the culture broth of the soil bacterium Streptomyces nodosus strain MH190-16F3[1]. This discovery was the result of a screening program aimed at identifying new antibiotic compounds with potential therapeutic applications. The saquayamycins belong to the aquayamycin group of antibiotics and are glycosides of aquayamycin[1].

Experimental Protocols

Fermentation of Streptomyces nodosus MH190-16F3

The production of this compound is achieved through the submerged fermentation of Streptomyces nodosus MH190-16F3. The following protocol is based on established methods for the cultivation of Streptomyces species for the production of secondary metabolites.

2.1.1. Media Composition

  • Seed Medium:

    • Soluble Starch: 2.0%

    • Glucose: 1.0%

    • Yeast Extract: 0.5%

    • Peptone: 0.5%

    • CaCO₃: 0.1%

    • pH adjusted to 7.2 before sterilization.

  • Production Medium:

    • Glycerol: 3.0%

    • Soybean Meal: 2.0%

    • NaCl: 0.2%

    • K₂HPO₄: 0.1%

    • MgSO₄·7H₂O: 0.1%

    • CaCO₃: 0.2%

    • pH adjusted to 7.0 before sterilization.

2.1.2. Fermentation Conditions

  • Inoculum Preparation: A loopful of a mature culture of Streptomyces nodosus MH190-16F3 is used to inoculate a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture is then used to inoculate a 2 L production flask containing 1 L of production medium at a 5% (v/v) ratio.

  • Incubation: The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm. Aeration is maintained to ensure sufficient oxygen supply for microbial growth and secondary metabolite production.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

  • Extraction: The whole fermentation broth is centrifuged to separate the mycelium from the supernatant. The mycelial cake is extracted with acetone, and the acetone extract is concentrated. The supernatant is extracted with an equal volume of ethyl acetate. The organic extracts are combined and evaporated to dryness under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is dissolved in a minimal amount of chloroform and applied to a silica gel column. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of saquayamycins.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is typically used with a mobile phase of acetonitrile and water.

experimental_workflow

Figure 1: General workflow for the fermentation, extraction, and purification of this compound.

Biological Activity of Saquayamycins

Saquayamycins have been reported to exhibit a range of biological activities, including antibacterial and anticancer properties. While specific quantitative data for this compound is limited in publicly available literature, the activities of closely related saquayamycins provide valuable insights into its potential efficacy.

Cytotoxic Activity

Saquayamycins have shown potent cytotoxicity against various cancer cell lines. The table below summarizes the available data for different saquayamycins.

CompoundCell LineActivity MetricValue (µM)Reference
Saquayamycin APC-3 (Prostate)GI₅₀-[2]
Saquayamycin BSMMC-7721 (Hepatoma)IC₅₀0.033[3]
Saquayamycin BPC-3 (Prostate)GI₅₀0.0075[4]
Saquayamycin BH460 (Lung)GI₅₀3.9[4]
Saquayamycin HH460 (Lung)GI₅₀3.3[4]
Saquayamycin JPC-3 (Prostate)GI₅₀-[4]
Saquayamycin KPC-3 (Prostate)GI₅₀-[4]

Note: Specific values for Saquayamycin A, J, and K against PC-3 cells were not provided in the abstract, but they were noted as being among the most active.

Antibacterial Activity

Saquayamycins are active against Gram-positive bacteria[1]. The amphiphilic nature of these glycosylated angucyclines is thought to enhance membrane permeability, leading to the disruption of cell wall synthesis[3].

CompoundBacterial StrainActivity MetricValue (µg/mL)Reference
Saquayamycin A & CBacillus subtilis ATCC 6633MIC30[5]
Saquayamycin A & CCandida albicans M3MIC30[5]

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, studies on related saquayamycins suggest a multi-faceted mode of action.

DNA Intercalation

The aromatic polycyclic core of angucyclines like saquayamycins allows them to intercalate into DNA[3]. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Inhibition of Signaling Pathways

Research on Saquayamycin B has shown that it can suppress the PI3K/AKT signaling pathway[3]. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by saquayamycins likely contributes to their potent cytotoxic effects. Downregulation of phospho-AKT and phospho-PI3K proteins leads to the activation of caspase-3, a key executioner of apoptosis[3].

signaling_pathway Saquayamycin This compound (Hypothesized) PI3K PI3K Saquayamycin->PI3K Inhibits AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival

Figure 2: Hypothesized inhibition of the PI3K/AKT signaling pathway by this compound.

Conclusion

This compound, a natural product from Streptomyces nodosus, represents a promising scaffold for the development of novel therapeutic agents. Its potent cytotoxic and antibacterial activities warrant further investigation. This technical guide provides a foundational understanding of its discovery and isolation, which can aid researchers in the further exploration of this and related angucycline antibiotics. Future studies should focus on elucidating the specific molecular targets of this compound and optimizing its production and therapeutic potential.

References

Saquayamycin D: A Technical Guide to the Aquayamycin-Group Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin D is a member of the aquayamycin group of antibiotics, first isolated from the culture broth of Streptomyces nodosus MH190-16F3.[1][2] As a glycoside of aquayamycin, it belongs to the broader class of angucycline antibiotics.[1][2] This technical guide provides a comprehensive overview of this compound, including its biological activities, quantitative data, and detailed experimental protocols. The document also presents a hypothesized mechanism of action based on related compounds and visualizes key experimental and biological pathways.

Core Data and Biological Activity

This compound has demonstrated notable biological activity, particularly against Gram-positive bacteria and certain cancer cell lines.[1][2]

Antimicrobial Activity

This compound exhibits a significant inhibitory effect on the growth of various Gram-positive bacteria. The minimum inhibitory concentration (MIC) has been determined to be in the range of 12.5-50 μg/mL against a panel of these microorganisms.[2]

Table 1: Antimicrobial Spectrum of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Gram-positive bacteria12.5 - 50[2]

Note: Specific MIC values for individual bacterial strains for this compound are not detailed in the currently available primary literature. The provided range is based on general activity against Gram-positive bacteria.

Cytotoxic Activity

In addition to its antibacterial properties, this compound shows potent cytotoxicity against murine leukemia P388 cells. Notably, its efficacy is maintained against adriamycin-resistant cell lines, suggesting a mechanism of action that may circumvent common drug resistance pathways.[1][2]

Table 2: Cytotoxicity of this compound against P388 Leukemia Cells

Cell LineIC50 (μg/mL)
Doxorubicin-sensitive P388/S0.15[2]
Doxorubicin-resistant P388/ADR0.15[2]

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of this compound, as inferred from the primary literature on the saquayamycin family.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces nodosus MH190-16F3 involves a multi-step extraction and chromatographic process.

Protocol:

  • Fermentation: Streptomyces nodosus MH190-16F3 is cultured in a suitable fermentation medium to promote the production of secondary metabolites, including saquayamycins.

  • Extraction of Culture Broth: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the saquayamycins into the organic phase.

  • Solvent Evaporation: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for the separation and purification of this compound. This typically includes:

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

Methodologies:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Determines the number and types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure, including the stereochemistry of the glycosidic linkages.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Structural Analysis fermentation Cultivation of Streptomyces nodosus MH190-16F3 extraction Solvent Extraction of Culture Broth fermentation->extraction concentration Concentration of Crude Extract extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel hplc HPLC Purification silica_gel->hplc spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) hplc->spectroscopy structure Structure Elucidation of this compound spectroscopy->structure

Caption: Workflow for the isolation and characterization of this compound.

Hypothesized Signaling Pathway

While the precise mechanism of action for this compound has not been definitively elucidated, studies on the closely related compound, Saquayamycin B1, suggest that its cytotoxic effects may be mediated through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. It is hypothesized that this compound may share a similar mechanism.

The following diagram depicts the hypothesized inhibition of the PI3K/AKT signaling pathway by this compound.

signaling_pathway SaquayamycinD This compound PI3K PI3K SaquayamycinD->PI3K Inhibition (Hypothesized) AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., Bad, NF-κB) pAKT->Downstream Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.

Conclusion

This compound is a promising antibiotic of the aquayamycin group with significant antibacterial and cytotoxic activities. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential, and develop a total synthesis route. This guide provides a foundational understanding for researchers and drug development professionals interested in this class of natural products.

References

Unraveling the Intricacies of Saquayamycin D: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin D, an angucycline antibiotic isolated from Streptomyces nodosus, has demonstrated notable antibacterial and anticancer properties.[1] As a member of the aquayamycin group of antibiotics, its complex chemical structure underpins a multifaceted mechanism of action that makes it a compound of significant interest in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known and extrapolated mechanisms of action of this compound, with a focus on its anticancer activities. The information presented herein is a synthesis of direct evidence where available and data extrapolated from its close and well-studied analogs, such as Saquayamycin B and B1, due to the limited specific research on this compound. The primary mechanisms of action for this class of compounds include the induction of apoptosis via inhibition of the PI3K/AKT signaling pathway, cell cycle arrest at the G2/M phase, and potential inhibition of topoisomerase II and DNA intercalation.

Core Anticancer Mechanisms of this compound

The anticancer effects of this compound and its analogs are attributed to a combination of cellular and molecular events, leading to the inhibition of cell proliferation and induction of cell death.

Inhibition of the PI3K/AKT Signaling Pathway

A crucial mechanism of action for the saquayamycin class of compounds is the suppression of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth. Studies on close analogs of this compound have shown that these molecules can significantly reduce the levels of PI3K and phosphorylated AKT (p-AKT), the active form of the kinase.[2][3] This inhibition disrupts downstream signaling, ultimately leading to the induction of apoptosis.

PI3K_AKT_Pathway cluster_0 SaquayamycinD This compound PI3K PI3K SaquayamycinD->PI3K inhibits AKT AKT pAKT p-AKT (Active) AKT->pAKT phosphorylation Apoptosis Apoptosis pAKT->Apoptosis inhibits CellSurvival Cell Survival & Proliferation pAKT->CellSurvival promotes

Figure 1: Inhibition of the PI3K/AKT Signaling Pathway by this compound.
Induction of Apoptosis

The inhibition of the PI3K/AKT pathway by saquayamycins directly contributes to the induction of apoptosis, or programmed cell death. By downregulating the survival signals mediated by p-AKT, pro-apoptotic proteins are activated, leading to a cascade of events that result in the systematic dismantling of the cell. This is a key contributor to the cytotoxic effects observed in cancer cell lines.[4][5]

G2/M Phase Cell Cycle Arrest

This compound and related angucyclines have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[6] This arrest prevents the cells from proceeding into mitosis, thereby halting proliferation. This effect is often linked to DNA damage, which activates cellular checkpoints to prevent the propagation of damaged genetic material.

Cell_Cycle_Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Arrest Arrest G2->Arrest M->G1 SaquayamycinD This compound SaquayamycinD->Arrest

Figure 2: Induction of G2/M Phase Cell Cycle Arrest by this compound.
Potential Topoisomerase II Inhibition and DNA Intercalation

The planar, polycyclic aromatic structure of this compound is characteristic of molecules that can function as DNA intercalating agents and topoisomerase II inhibitors.[7][8][9] While direct experimental evidence for this compound is limited, it is hypothesized that it can insert itself between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription. This action can also stabilize the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and subsequent cell death.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its close analogs.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)IC50 (µM)OrganismCell TypeReference
P388/S0.15~0.18MouseLeukemia[1]
P388/ADR0.15~0.18MouseDoxorubicin-resistant Leukemia[1]

Table 2: Antibacterial Activity of this compound

Bacterial TypeMIC (µg/mL)Reference
Gram-positive bacteria12.5 - 50[1]

Table 3: Cytotoxicity of Saquayamycin Analogs

CompoundCell LineGI50/IC50 (µM)OrganismCell TypeReference
Saquayamycin BPC-30.0075HumanProstate Cancer[4][10]
Saquayamycin BH4603.9HumanNon-small Cell Lung Cancer[4][10]
Saquayamycin B1SW4800.84HumanColorectal Cancer[11]
Saquayamycin B1SW6200.18HumanColorectal Cancer[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PI3K/AKT pathway.[2][12][13]

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI3K, AKT, p-AKT (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.[14][15]

  • Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Topoisomerase II Decatenation Assay

This assay assesses the inhibitory effect of this compound on topoisomerase II activity.[7][8][16]

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, kinetoplast DNA (kDNA), and various concentrations of this compound.

  • Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in decatenated DNA and a persistence of the catenated kDNA network.

Integrated Mechanism and Experimental Workflow

The multifaceted mechanism of action of this compound can be investigated through a systematic experimental workflow.

Experimental_Workflow Start Treat Cancer Cells with this compound Cytotoxicity Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity CellCycle Analyze Cell Cycle (Flow Cytometry) Start->CellCycle Apoptosis Measure Apoptosis (Annexin V Staining) Start->Apoptosis Signaling Analyze Signaling Pathways (Western Blot) Cytotoxicity->Signaling CellCycle->Signaling Apoptosis->Signaling Topo Test Topoisomerase II Inhibition (Decatenation Assay) Signaling->Topo Conclusion Elucidate Mechanism of Action Topo->Conclusion

Figure 3: Experimental Workflow for Investigating the Mechanism of Action of this compound.

Conclusion

This compound is a promising natural product with significant anticancer potential. Its mechanism of action, as elucidated through studies on the compound and its close analogs, is complex and involves the inhibition of key cell survival pathways like PI3K/AKT, induction of apoptosis, and cell cycle arrest. The structural features of this compound also suggest a role for topoisomerase II inhibition and DNA intercalation, which warrants further direct investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future studies should focus on obtaining more quantitative data and detailed mechanistic insights specifically for this compound to advance its development as a potential therapeutic agent.

References

Saquayamycin D: A Technical Guide to its Function as a DNA Intercalating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin D, a member of the angucycline class of antibiotics, has emerged as a compound of significant interest in oncology research. Its potent cytotoxic effects against various cancer cell lines are attributed to its multifaceted mechanism of action, primarily centered around its ability to intercalate with DNA. This technical guide provides a comprehensive overview of this compound's role as a DNA intercalating agent, detailing its impact on cellular processes, relevant signaling pathways, and methodologies for its investigation. Quantitative data from closely related analogs are presented to offer a comparative context, and detailed experimental protocols are provided to facilitate further research.

Introduction to this compound

This compound is a glycosidic angucycline antibiotic produced by Streptomyces species.[1] Structurally, it features a tetracyclic benz[a]anthracene core, which is characteristic of angucyclines, decorated with sugar moieties. It is this planar aromatic core that is crucial for its DNA intercalating properties. While research specifically on this compound is less extensive than on its analogs like Saquayamycin B, the family of saquayamycins is known for its potent antibacterial and anticancer activities.[1][2]

The primary mechanism of action for the anticancer effects of saquayamycins involves the insertion of the planar chromophore between the base pairs of DNA, a process known as intercalation.[3][4] This physical disruption of the DNA structure interferes with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][5] Furthermore, saquayamycins have been shown to modulate key signaling pathways, most notably the PI3K/AKT pathway, which is frequently dysregulated in cancer.

Mechanism of Action: DNA Intercalation and Beyond

The biological activity of this compound is intrinsically linked to its chemical structure. The planar aromatic ring system of the angucycline core allows it to slip between the stacked base pairs of the DNA double helix. This intercalation event induces significant conformational changes in the DNA, including unwinding and bending of the helix, which physically obstructs the progression of DNA and RNA polymerases.[3][4][6]

Beyond direct DNA intercalation, saquayamycins are also known to inhibit topoisomerases.[7] These enzymes are critical for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, saquayamycins can lead to the accumulation of DNA strand breaks, further contributing to their cytotoxic effects.[8][9]

Impact on Cellular Signaling: The PI3K/AKT Pathway

A significant aspect of the anticancer activity of saquayamycins involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, the PI3K/AKT pathway is constitutively active, promoting tumorigenesis.

Saquayamycin analogs have been demonstrated to suppress the phosphorylation of key components of this pathway, including PI3K and AKT.[10] This deactivation leads to the downstream inhibition of pro-survival signals and the activation of apoptotic cascades.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation SaquayamycinD This compound PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation SaquayamycinD->PI3K Inhibition SaquayamycinD->pAKT Inhibition

Caption: PI3K/AKT signaling pathway and points of inhibition by this compound.

Quantitative Bioactivity Data

While specific quantitative data for this compound is limited in the public domain, the cytotoxic activities of its close analogs provide valuable insights into its potential potency. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for various saquayamycin compounds against a range of human cancer cell lines.

Table 1: Cytotoxicity of Saquayamycin Analogs (GI50, µM)

CompoundPC-3 (Prostate)H460 (Lung)
Saquayamycin A>10>10
Saquayamycin B0.00753.9
Saquayamycin H>103.3
Saquayamycin J0.015>10
Saquayamycin K0.012>10

Data sourced from Shaaban et al., 2012.[2]

Table 2: Cytotoxicity of Saquayamycin Analogs (IC50, µM)

CompoundSMMC-7721 (Hepatoma)MDA-MB-231 (Breast)MCF-7 (Breast)BT-474 (Breast)
Saquayamycin B0.0337.726.074.27
Saquayamycin B1----

Data compiled from various sources.[11][12]

Experimental Protocols

To facilitate further investigation into the bioactivity of this compound, this section provides detailed protocols for key experimental assays.

Experimental Workflow Overview

The following diagram outlines a typical workflow for characterizing the anticancer properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Cytotoxicity Cytotoxicity Assay (MTT) DNA_Intercalation DNA Intercalation Assay (Viscosity/UV-Vis) Topoisomerase Topoisomerase II Inhibition Assay Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment Treatment->Cytotoxicity Western_Blot Western Blot Analysis (PI3K/AKT Pathway) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay SaquayamycinD This compound Stock Solution SaquayamycinD->DNA_Intercalation SaquayamycinD->Topoisomerase SaquayamycinD->Treatment

Caption: General experimental workflow for this compound investigation.

Cytotoxicity Assay (MTT Protocol)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.[11]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

DNA Intercalation Assay (Viscosity Measurement)

This method assesses the ability of this compound to intercalate into DNA by measuring changes in the viscosity of a DNA solution. Intercalation lengthens and stiffens the DNA molecule, leading to an increase in viscosity.

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.4)

  • This compound stock solution

  • Viscometer (e.g., an Ostwald viscometer)

  • Water bath maintained at a constant temperature

Procedure:

  • DNA Solution Preparation: Prepare a solution of CT-DNA in Tris-HCl buffer. The concentration should be optimized for the viscometer used.

  • Viscosity Measurement:

    • Measure the flow time of the buffer (t0).

    • Measure the flow time of the DNA solution in the absence of the compound (t_dna).

    • Add increasing concentrations of this compound to the DNA solution and measure the flow time (t) at each concentration after an equilibration period.

  • Data Analysis:

    • Calculate the relative specific viscosity (η/η0) using the formula: (t - t0) / t0.

    • Plot (η/η0)^(1/3) versus the ratio of [Compound]/[DNA]. An increase in the relative specific viscosity upon addition of this compound is indicative of DNA intercalation.

Western Blot Analysis of the PI3K/AKT Pathway

This protocol details the detection of key phosphorylated proteins in the PI3K/AKT pathway following treatment with this compound.[2][13]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion and Future Directions

This compound and its analogs represent a promising class of DNA intercalating agents with significant potential for anticancer drug development. Their dual mechanism of action, involving both direct DNA interaction and the inhibition of critical cell survival pathways like PI3K/AKT, makes them attractive candidates for further investigation.

Future research should focus on:

  • Elucidating the precise binding mode of this compound to DNA through structural biology studies.

  • Conducting a broader screening of this compound against a diverse panel of cancer cell lines to identify specific cancer types that are particularly sensitive to its effects.

  • Investigating the in vivo efficacy and toxicity of this compound in preclinical animal models.

  • Exploring potential synergistic effects of this compound with other chemotherapeutic agents.

The detailed protocols and compiled data in this guide provide a solid foundation for researchers to build upon, paving the way for a deeper understanding of this compound's therapeutic potential.

References

The Biological Activity of Saquayamycin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the antibacterial and anticancer properties of the angucycline antibiotic, Saquayamycin D, detailing its mechanism of action, quantitative biological data, and key experimental methodologies.

Introduction

This compound is a member of the saquayamycin class of angucycline antibiotics, which are aromatic polyketides produced by Streptomyces species.[1] These compounds are noted for their significant biological activities, including potent antibacterial and anticancer properties.[2][3] this compound, isolated from the culture broth of Streptomyces nodosus, has demonstrated notable efficacy against Gram-positive bacteria and various cancer cell lines.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its quantitative data, mechanisms of action, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and infectious diseases.

Biological Activities of this compound

The primary biological activities of this compound are its antibacterial effects against Gram-positive bacteria and its cytotoxic effects against cancer cells.

Antibacterial Activity

This compound exhibits a significant inhibitory effect on the growth of various Gram-positive bacteria.[5] The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus 209P12.5[5]
Staphylococcus aureus Smith25[5]
Staphylococcus aureus 50325[5]
Bacillus subtilis PCI 21912.5[5]
Micrococcus luteus PCI 100112.5[5]
Corynebacterium bovis 181050[5]
Anticancer Activity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. This activity is often compared with that of its analogs, such as Saquayamycin B and B1. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 2: Anticancer Activity of this compound and Analogs

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
This compound P388/S (Doxorubicin-sensitive)Leukemia0.15[5]
This compound P388/ADR (Doxorubicin-resistant)Leukemia0.15[5]
Saquayamycin B1SW480Colorectal Cancer0.18 µM[1]
Saquayamycin B1SW620Colorectal Cancer0.84 µM[1]

Mechanism of Action

The biological activities of this compound are attributed to two primary mechanisms: DNA intercalation and the inhibition of key cellular signaling pathways.

DNA Intercalation

Saquayamycins, as a class of compounds, are known to exert their cytotoxic effects by intercalating into the DNA double helix.[6] This process involves the insertion of the planar aromatic chromophore of the saquayamycin molecule between the base pairs of the DNA. This interaction disrupts the normal structure and function of DNA, leading to the inhibition of DNA replication and transcription, which ultimately results in cell death.[7]

Inhibition of PI3K/AKT Signaling Pathway

Recent studies on saquayamycin analogs, such as Saquayamycin B1, have revealed that they can inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][8] This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis.[9] By inhibiting the phosphorylation of AKT, saquayamycins can trigger apoptosis (programmed cell death) and suppress the invasion and migration of cancer cells.[1][8] The inhibition of this pathway is a key mechanism behind the anticancer effects of these compounds.

Below is a diagram illustrating the PI3K/AKT signaling pathway and the proposed point of inhibition by this compound.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Recruitment & Activation AKT AKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation pAKT->CellSurvival Promotes SaquayamycinD This compound SaquayamycinD->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and this compound's inhibitory action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Antibacterial_Assay_Workflow start Start prep_saq Prepare serial dilutions of This compound in Mueller-Hinton Broth start->prep_saq prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum add_saq Add this compound dilutions to the wells prep_saq->add_saq inoculate Inoculate each well of a 96-well plate with the bacterial suspension prep_inoculum->inoculate inoculate->add_saq incubate Incubate the plate at 37°C for 18-24 hours add_saq->incubate read_results Visually inspect for bacterial growth (turbidity) incubate->read_results determine_mic Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for antibacterial susceptibility testing.

Methodology:

  • Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells incubate_treatment Incubate for a specified period (e.g., 48-72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals incubate_mtt->solubilize read_absorbance Measure the absorbance at 570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate the desired cancer cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This fluorescence-based assay is used to determine if a compound can intercalate into DNA by measuring the displacement of ethidium bromide (EtBr), a known DNA intercalator.[3][6]

Methodology:

  • Preparation of DNA-EtBr Complex: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl). Add ethidium bromide to the DNA solution and allow it to incubate to form a stable DNA-EtBr complex. This complex will exhibit strong fluorescence.

  • Fluorescence Measurement: Measure the initial fluorescence intensity of the DNA-EtBr complex using a spectrofluorometer (excitation at ~520 nm, emission at ~600 nm).

  • Compound Titration: Add increasing concentrations of this compound to the DNA-EtBr complex solution.

  • Fluorescence Quenching: After each addition of this compound, measure the fluorescence intensity. If this compound intercalates into the DNA, it will displace the ethidium bromide, leading to a decrease (quenching) in the fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. A significant decrease in fluorescence indicates that this compound is competing with ethidium bromide for DNA intercalation sites.

Western Blot Analysis for PI3K/AKT Pathway Inhibition

This technique is used to detect and quantify the levels of specific proteins, such as total AKT and phosphorylated AKT (p-AKT), to assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway.[8]

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified period. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-total-AKT, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-AKT and total AKT. A decrease in the p-AKT/total AKT ratio with increasing concentrations of this compound indicates inhibition of the PI3K/AKT pathway.

Conclusion

This compound is a promising natural product with significant antibacterial and anticancer activities. Its mechanisms of action, involving DNA intercalation and inhibition of the critical PI3K/AKT signaling pathway, make it a compound of interest for further investigation and potential drug development. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the biological activities of this compound and to further elucidate its molecular mechanisms. Continued research into this compound and its analogs may lead to the development of new therapeutic agents for the treatment of infectious diseases and cancer.

References

A Technical Guide to Saquayamycin D from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycins are a class of angucycline antibiotics produced by various species of Streptomyces. These compounds, including Saquayamycin D, have garnered significant interest due to their potent cytotoxic activities against a range of cancer cell lines. This technical guide provides an in-depth overview of this compound, focusing on its producing organisms, biosynthesis, mechanism of action, and methods for its isolation and characterization. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of natural product chemistry.

Introduction

Saquayamycins were first isolated from Streptomyces nodosus MH190-16F3 and are known for their activity against Gram-positive bacteria and P388 leukemia cells[1]. They belong to the aquayamycin group of antibiotics, which are characterized by a benz[a]anthracene core structure. Structurally, saquayamycins are glycosides of aquayamycin[1]. The producing organisms are primarily found in soil, with strains like Streptomyces sp. PAL114 being isolated from Saharan soil[2][3]. The potent anticancer and antibacterial properties of saquayamycins make them attractive candidates for drug discovery and development[4].

Producing Organisms

Several strains of Streptomyces have been identified as producers of saquayamycins. These actinomycetes are Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities[3].

Table 1: Saquayamycin-Producing Streptomyces Strains

StrainSourceSaquayamycins ProducedReference
Streptomyces nodosus MH190-16F3Culture BrothSaquayamycins A, B, C, D[1]
Streptomyces sp. PAL114Saharan Soil (Ghardaïa, Algeria)Saquayamycins A, C[2][3]
Streptomyces sp. KY40-1Kentucky Appalachian FoothillsSaquayamycins G, H, I, J, K[4][5]
Streptomyces sp. WAC07094Wild IsolateSaquayamycin A, B[6]

Biosynthesis of this compound

The biosynthesis of this compound, like other angucyclines, proceeds through a type II polyketide synthase (PKS) pathway[7][8]. The core benz[a]anthracene structure is assembled from acetate and malonate units. The process involves a minimal PKS system typically consisting of a ketosynthase (KSα and KSβ), a chain length factor (CLF), and an acyl carrier protein (ACP).

The biosynthesis can be summarized in the following key steps:

  • Polyketide Chain Assembly: A starter unit, typically acetyl-CoA, is extended by the sequential addition of nine malonyl-CoA extender units to form a decaketide backbone[8].

  • Cyclization and Aromatization: The linear polyketide chain undergoes a series of intramolecular cyclizations and aromatizations, catalyzed by specific cyclases and aromatases, to form the characteristic angular tetracyclic core of angucyclines[6][8].

  • Tailoring Modifications: The angucyclinone core is further modified by tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases.

  • Glycosylation: In the final stages, sugar moieties are attached to the aglycone. The biosynthesis of the deoxysugars and their subsequent attachment are governed by a set of genes within the biosynthetic cluster. For saquayamycins, this involves the attachment of sugars like D-olivose, L-rhodinose, and L-aculose[2][4]. The inactivation of glycosyltransferase genes has been shown to lead to the production of novel saquayamycin derivatives[7].

Saquayamycin_Biosynthesis acetyl_coa Acetyl-CoA + 9x Malonyl-CoA pks Type II Polyketide Synthase (PKS) acetyl_coa->pks polyketide Linear Decaketide Chain pks->polyketide cyclases Cyclases & Aromatases polyketide->cyclases angucyclinone Angucyclinone Core cyclases->angucyclinone tailoring Tailoring Enzymes (Oxygenases, etc.) angucyclinone->tailoring aquayamycin Aquayamycin Aglycone tailoring->aquayamycin gts Glycosyltransferases aquayamycin->gts sugars Deoxysugar Biosynthesis (D-olivose, L-rhodinose, L-aculose) sugars->gts saquayamycin_d This compound gts->saquayamycin_d Experimental_Workflow soil_sample Soil Sample Collection & Pre-treatment isolation Isolation of Streptomyces on Selective Agar soil_sample->isolation seed_culture Seed Culture (2-3 days) isolation->seed_culture fermentation Production Fermentation (5-7 days) seed_culture->fermentation centrifugation Centrifugation fermentation->centrifugation supernatant Cell-free Supernatant centrifugation->supernatant extraction Solvent Extraction (e.g., Dichloromethane) supernatant->extraction crude_extract Crude Extract extraction->crude_extract hplc HPLC Purification (C18 column) crude_extract->hplc saquayamycin_d Pure this compound hplc->saquayamycin_d analysis Structural Analysis (MS, NMR) saquayamycin_d->analysis

References

The Antibacterial Spectrum of Saquayamycin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin D, an antibiotic belonging to the angucycline glycoside family, demonstrates notable activity against Gram-positive bacteria.[1][2][3] Isolated from Streptomyces nodosus, this compound and its analogues represent a class of molecules with potential for further development in the ongoing search for novel antimicrobial agents.[2][3][4] This document provides a technical guide to the antibacterial spectrum of this compound, summarizing available quantitative data, outlining standard experimental protocols for its evaluation, and visualizing its proposed mechanism of action.

Antibacterial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity primarily directed against Gram-positive bacteria, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The available data indicates that its minimum inhibitory concentrations (MICs) against various Gram-positive bacteria typically fall within the range of 12.5 to 50 μg/mL.[2]

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for this compound

While specific MIC values for a wide range of individual bacterial strains are not extensively detailed in publicly available literature, the following table represents the reported inhibitory range.

Bacterial TypeGeneral MIC Range (μg/mL)
Gram-positive bacteria12.5 - 50

Note: This range is based on currently available data and may not encompass all susceptible Gram-positive species.

Proposed Mechanism of Action

The antibacterial activity of this compound is attributed to its chemical structure as an angucycline glycoside. The proposed primary mechanism of action involves the disruption of bacterial cell wall synthesis.[1] The amphiphilic nature of glycosylated angucyclines like this compound is thought to enhance their permeability through the bacterial membrane, leading to the inhibition of key enzymes involved in peptidoglycan synthesis.[1]

Additionally, compounds within the broader angucycline class have been shown to exert their effects through other mechanisms, including intercalation into DNA and the inhibition of critical signaling pathways such as the PI3K/AKT pathway.[1] While this latter mechanism has been more thoroughly explored in the context of their anticancer properties, it may also contribute to their antibacterial effects.

G cluster_membrane Bacterial Cell Membrane cluster_cell_wall Cell Wall Synthesis Pathway Saquayamycin_D This compound Membrane_Permeability Increased Membrane Permeability Saquayamycin_D->Membrane_Permeability enhances Cell_Wall_Synthesis Cell Wall Synthesis Membrane_Permeability->Cell_Wall_Synthesis disrupts Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis leads to G start Start prepare_dilutions Prepare Serial Dilutions of This compound in Microtiter Plate start->prepare_dilutions inoculate_plate Inoculate Microtiter Plate with Bacterial Suspension prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prepare_inoculum->inoculate_plate incubate Incubate Plate (e.g., 37°C for 24h) inoculate_plate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Saquayamycin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of a proposed synthetic pathway and a comprehensive purification protocol for Saquayamycin D. While a complete, step-by-step total synthesis of this compound has not been extensively published, this protocol outlines a plausible synthetic strategy based on the synthesis of its aglycone core, aquayamycin, and established methods for glycosylation of angucyclines. The purification protocol is based on established methods for the isolation of saquayamycins from bacterial cultures.

Introduction

This compound is a member of the angucycline class of antibiotics, which are aromatic polyketides known for their antibacterial and antitumor properties.[1][2] It is a glycoside of aquayamycin, produced by the bacterium Streptomyces nodosus.[3][4] The core structure is a benz[a]anthracene framework, and its biological activity is influenced by its glycosylation pattern.[1] This document details a proposed synthetic approach and a robust purification method for obtaining high-purity this compound for research and development purposes.

Proposed Total Synthesis of this compound

The total synthesis of this compound can be conceptually divided into two main stages: the synthesis of the aglycone core, aquayamycin, and the subsequent glycosylation to append the specific sugar moieties of this compound.

Synthesis of the Aglycone Core (Aquayamycin)

The synthesis of aquayamycin has been reported and typically involves the construction of the tetracyclic ring system through key reactions such as the Diels-Alder reaction, Hauser annulation, or a C-glycosyl naphthyllithium addition to a cyclic ketone.[5] A generalized synthetic approach is outlined below.

Key Synthetic Strategies for Angucycline Core Construction:

StrategyKey ReactionsDescription
Diels-Alder Approach Diels-Alder Cycloaddition, AromatizationConstruction of the B and C rings by reacting a suitably substituted naphthoquinone with a diene, followed by aromatization.
Hauser Annulation Michael Addition, Dieckmann CondensationA phthalide sulfone is reacted with a Michael acceptor to form the tetracyclic system.
Nucleophilic Addition Grignard Reaction, Intramolecular CyclizationStepwise construction of the rings through nucleophilic additions and subsequent cyclization reactions.

A Representative Synthetic Protocol for an Angucycline Core:

A plausible, though generalized, protocol for synthesizing an angucycline core similar to aquayamycin is as follows:

  • Preparation of a Naphthoquinone Dienophile: Synthesis of a functionalized naphthoquinone derivative that will serve as the dienophile in a Diels-Alder reaction.

  • Diels-Alder Cycloaddition: Reaction of the naphthoquinone with a suitable diene (e.g., a silyloxydiene) under thermal or Lewis acid-catalyzed conditions to form the initial cycloadduct.

  • Aromatization and Functional Group Manipulation: Aromatization of the newly formed ring and modification of functional groups to install the required hydroxyl and carbonyl functionalities of the aquayamycin core.

  • Ring Closure to Form the A Ring: Intramolecular cyclization to form the final ring of the tetracyclic system.

Glycosylation of the Aglycone Core

Once the aquayamycin core is synthesized, the next critical step is the stereoselective glycosylation to introduce the sugar residues characteristic of this compound. This is a challenging step due to the complex stereochemistry of the glycosidic linkages.

Common Glycosylation Methods:

MethodGlycosyl DonorPromoterKey Features
Schmidt Glycosylation Glycosyl TrichloroacetimidatesLewis Acids (e.g., TMSOTf, BF3·OEt2)A versatile and widely used method for forming glycosidic bonds.
Koenigs-Knorr Reaction Glycosyl HalidesSilver or Mercury SaltsA classical method, though often requires stoichiometric amounts of heavy metal salts.
Glycal Assembly Glycals (Unsaturated Sugars)Electrophilic ReagentsAllows for the construction of 2-deoxy sugars often found in natural products.

Proposed Glycosylation Protocol for this compound:

  • Preparation of the Glycosyl Donor: Synthesis of the specific sugar moiety of this compound as a suitable glycosyl donor, such as a trichloroacetimidate or a glycosyl fluoride. This would involve multiple steps of protecting group chemistry.

  • Protection of the Aglycone: Selective protection of the hydroxyl groups on the aquayamycin core to ensure glycosylation occurs at the desired position.

  • Glycosylation Reaction: Coupling of the protected aglycone with the activated glycosyl donor in the presence of a suitable promoter (e.g., TMSOTf) at low temperatures.

  • Deprotection: Removal of all protecting groups to yield this compound.

Purification Protocol for this compound

The purification of this compound is typically performed from the fermentation broth of Streptomyces nodosus. The following protocol describes a general procedure for the isolation and purification of angucycline antibiotics.

Fermentation and Extraction
  • Fermentation: Cultivate a high-producing strain of Streptomyces nodosus in a suitable fermentation medium (e.g., containing glucose, yeast extract, and mineral salts) under optimal conditions of temperature, pH, and aeration.

  • Harvesting: After a sufficient incubation period (typically 7-10 days), separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction: Extract the bioactive compounds from both the mycelium and the supernatant.

    • Mycelium: Extract with an organic solvent such as acetone or methanol.

    • Supernatant: Extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane at a slightly acidic pH.[6]

Chromatographic Purification

A multi-step chromatographic procedure is generally required to achieve high purity.

Chromatography Parameters for this compound Purification:

Chromatography StepStationary PhaseMobile PhaseElution Mode
Initial Fractionation (Flash Chromatography) Silica GelHexane/Ethyl Acetate or Chloroform/Methanol GradientGradient
Intermediate Purification (Sephadex LH-20) Sephadex LH-20Methanol or Dichloromethane/MethanolIsocratic
Final Purification (Preparative HPLC) C18 Reversed-PhaseAcetonitrile/Water or Methanol/Water with 0.1% TFA or Formic AcidGradient

Detailed HPLC Purification Protocol:

  • Sample Preparation: Dissolve the partially purified extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water).

  • Column: Use a preparative C18 HPLC column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-45 min: 10% to 90% B (linear gradient)

    • 45-50 min: 90% B

    • 50-55 min: 90% to 10% B

    • 55-60 min: 10% B

  • Detection: Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC-MS.

  • Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain this compound as a solid.

Visualizing the Workflow

The following diagrams illustrate the proposed synthesis and purification workflows.

Synthesis_Workflow cluster_aglycone Aquayamycin Synthesis cluster_glycosylation Glycosylation A Starting Materials B Naphthoquinone Formation A->B C Diels-Alder Cycloaddition B->C D Aromatization & Functionalization C->D E Aquayamycin Core D->E G Aglycone Protection E->G F Glycosyl Donor Synthesis H Glycosylation Reaction F->H G->H I Deprotection H->I J Crude this compound I->J

Caption: Proposed synthetic workflow for this compound.

Purification_Workflow A Streptomyces nodosus Fermentation Broth B Centrifugation/ Filtration A->B C Mycelium B->C D Supernatant B->D E Solvent Extraction (e.g., Acetone) C->E F Solvent Extraction (e.g., Ethyl Acetate) D->F G Crude Extract E->G F->G H Silica Gel Flash Chromatography G->H I Partially Purified Fractions H->I J Sephadex LH-20 Chromatography I->J K Enriched this compound J->K L Preparative RP-HPLC K->L M Pure this compound L->M

Caption: Purification workflow for this compound from fermentation broth.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the synthesis and purification of this compound. The proposed synthetic route, while challenging, is based on established chemical transformations used for related angucycline natural products. The purification protocol is a robust and widely applicable method for isolating angucyclines from natural sources, which can be adapted and optimized for specific laboratory conditions. These guidelines should serve as a valuable resource for researchers engaged in the study and development of this compound and other angucycline antibiotics.

References

Application Notes and Protocols for the HPLC Purification of Saquayamycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Saquayamycin D, an angucycline antibiotic, using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles of natural product purification and specific details extrapolated from the original isolation of Saquayamycins.

Introduction

Saquayamycins are a group of antibiotics belonging to the aquayamycin family, first isolated from the culture broth of Streptomyces nodosus MH190-16F3.[1] this compound, along with its analogues A, B, and C, has demonstrated activity against Gram-positive bacteria and inhibits the proliferation of certain leukemia cells.[1][2] The complex structure of this compound necessitates a robust purification strategy to isolate it from the fermentation broth and separate it from closely related analogues. Reversed-phase HPLC is the method of choice for this purpose, offering high resolution and reproducibility.

I. Principles of HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and purifying compounds from a mixture. In the context of natural product isolation, preparative HPLC is employed to obtain pure compounds in sufficient quantities for further studies, such as structural elucidation and biological activity screening.

The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a nonpolar stationary phase (like C18) is used with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). This is known as reversed-phase chromatography. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), compounds are eluted from the column based on their hydrophobicity, with more polar compounds eluting first.

II. Experimental Protocols

The following protocols outline the key steps for the isolation and HPLC purification of this compound from a Streptomyces fermentation broth.

Protocol 1: Extraction of Crude Saquayamycin Mixture
  • Fermentation: Culture Streptomyces nodosus MH190-16F3 in a suitable production medium to induce the biosynthesis of Saquayamycins.

  • Harvesting: After an appropriate incubation period (typically 7-10 days), harvest the culture broth.

  • Mycelial Separation: Separate the mycelia from the culture broth by centrifugation or filtration.

  • Solvent Extraction: Extract the culture filtrate and the mycelial cake with a water-immiscible organic solvent such as ethyl acetate or butanol. This step partitions the Saquayamycins and other secondary metabolites into the organic phase.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract containing a mixture of Saquayamycins and other compounds.

Protocol 2: Preparative HPLC Purification of this compound

This protocol is designed for the preparative scale purification of this compound from the crude extract.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

    • Column: A preparative reversed-phase C18 column (e.g., dimensions of 20 x 250 mm, packed with 10 µm particles).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidifier improves peak shape and resolution.

    • Solvent B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: Typically in the range of 10-20 mL/min for a 20 mm ID column.

    • Detection: Monitor the elution profile at a wavelength where Saquayamycins exhibit strong absorbance, such as 254 nm or 430 nm.

    • Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B. An example gradient is provided in the data table below. The exact gradient will need to be optimized based on the specific crude extract composition.

  • Fraction Collection: Collect fractions corresponding to the elution peak of this compound.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions containing this compound.

    • Remove the organic solvent and lyophilize the aqueous solution to obtain pure this compound as a solid.

III. Data Presentation

The following table summarizes typical quantitative data for the preparative HPLC purification of this compound. Note that these are representative values and may require optimization for specific applications.

ParameterValue
Column
Stationary PhaseReversed-Phase C18
Particle Size10 µm
Dimensions20 mm (ID) x 250 mm (L)
Mobile Phase
Solvent AWater + 0.1% TFA
Solvent BAcetonitrile + 0.1% TFA
Gradient Program
0-5 min30% B
5-35 min30% to 70% B (linear gradient)
35-40 min70% to 100% B (linear gradient)
40-45 min100% B (column wash)
45-50 min100% to 30% B (equilibration)
Flow Rate 15 mL/min
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on concentration)
Expected Retention Time Variable, depends on exact conditions

IV. Visualization of the Purification Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

HPLC_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification Fermentation Streptomyces nodosus Fermentation Harvesting Harvesting of Culture Broth Fermentation->Harvesting Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Concentration Concentration to Crude Extract Extraction->Concentration SamplePrep Sample Preparation (Dissolution & Filtration) Concentration->SamplePrep Crude Saquayamycin Mixture HPLC Preparative RP-HPLC (C18 Column, Acetonitrile/Water Gradient) SamplePrep->HPLC Fractionation Fraction Collection HPLC->Fractionation PurityCheck Purity Analysis (Analytical HPLC) Fractionation->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling Lyophilization Lyophilization Pooling->Lyophilization PureCompound Pure this compound Lyophilization->PureCompound

Caption: Workflow for the isolation and HPLC purification of this compound.

V. Signaling Pathway Context

While the direct signaling pathway of this compound is not fully elucidated, its cytotoxic activity against leukemia cells suggests potential interference with critical cellular processes. Angucycline antibiotics are known to interact with DNA and inhibit enzymes like topoisomerases, leading to cell cycle arrest and apoptosis. The diagram below provides a generalized logical relationship of how a cytotoxic compound like this compound might induce cell death.

SaquayamycinD_Signaling_Pathway SaquayamycinD This compound CellularTarget Cellular Target (e.g., DNA, Topoisomerase) SaquayamycinD->CellularTarget DNADamage DNA Damage / Enzyme Inhibition CellularTarget->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) DNADamage->Apoptosis CellCycleArrest->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Postulated mechanism of action for this compound leading to cell death.

References

Application Notes and Protocols for Saquayamycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin D is a member of the angucycline class of antibiotics, a group of aromatic polyketides known for their complex molecular structures and significant biological activities.[1] Isolated from Streptomyces nodosus, this compound and its analogs exhibit potent antibacterial and anticancer properties.[1] Structurally, it is a glycoside of aquayamycin. The biological activity of saquayamycins, including their potential to inhibit critical signaling pathways such as the PI3K/AKT pathway, makes them promising candidates for further investigation in drug development.

This document provides detailed information on the mass spectrometry and nuclear magnetic resonance (NMR) data for this compound, along with standardized protocols for acquiring this data.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The primary ionization method for this class of molecules is electrospray ionization (ESI), typically yielding protonated molecules or adducts with sodium or potassium ions.

ParameterValue
Molecular Formula C₄₃H₅₀O₁₆
Molecular Weight 822.8 g/mol
Exact Mass 822.3099 g/mol
Predicted Ion (M+H)⁺ 823.3172 m/z
Predicted Ion (M+Na)⁺ 845.2991 m/z
Predicted Ion (M+K)⁺ 861.2731 m/z

NMR Spectroscopy Data

Disclaimer: The following ¹H and ¹³C NMR data are inferred from the closely related analog, Saquayamycin B, due to the limited availability of complete, published datasets for this compound. These values should serve as a reference for spectral interpretation.

Inferred ¹H NMR Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
47.75d7.5
57.65t7.5
67.25d7.5
1112.95s
1-CH₃1.60s
Sugar Moieties
1'5.40br s
2'ax2.20m
2'eq2.40m
3'4.05m
4'3.60m
5'4.25m
6'-CH₃1.30d6.0
1''4.85d3.0
2''ax1.80m
2''eq2.10m
3''3.80m
4''3.50m
5''3.95m
6''-CH₃1.25d6.5
1'''5.25d3.5
3'''6.05d10.0
4'''6.85dd10.0, 3.5
5'''4.50q6.5
6'''-CH₃1.35d6.5
Inferred ¹³C NMR Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
Aglycone
178.0
235.5
340.0
4133.0
4a115.5
5136.5
6119.0
6a135.0
7188.0
7a112.0
8162.0
9108.0
10140.0
11161.5
11a110.0
12182.0
12a115.0
12b83.0
1-CH₃25.0
Sugar Moieties
1'101.0
2'38.0
3'70.0
4'72.0
5'68.0
6'18.0
1''95.0
2''37.5
3''71.0
4''73.0
5''69.0
6''17.5
1'''98.0
2'''143.0
3'''127.0
4'''205.0
5'''75.0
6'''16.0

Experimental Protocols

Protocol 1: NMR Spectroscopy

This protocol outlines the general procedure for the acquisition of 1D and 2D NMR spectra for this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of purified this compound. b. Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆). c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution. b. Acquire a standard ¹H NMR spectrum to assess sample purity and concentration. c. Acquire a ¹³C NMR spectrum. d. Acquire the following 2D NMR spectra for structural elucidation:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and determining the glycosylation sites.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial correlations.

3. Data Processing: a. Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin, or similar). b. Apply Fourier transformation, phase correction, and baseline correction. c. Calibrate the spectra using the TMS signal (¹H and ¹³C at 0.00 ppm). d. Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants. e. Assign the signals in all spectra to the corresponding atoms in the molecule.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general method for obtaining accurate mass data for this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

2. LC-MS System and Conditions: a. LC System: A UHPLC system is recommended for good separation. b. Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable. c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A typical gradient would be to start with 5-10% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions. f. Flow Rate: 0.2-0.4 mL/min. g. Injection Volume: 1-5 µL. h. Mass Spectrometer: A high-resolution instrument such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer. i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. j. Scan Range: A range of m/z 150-1200 is appropriate. k. Data Acquisition: Full scan mode.

3. Data Analysis: a. Extract the mass spectrum for the chromatographic peak corresponding to this compound. b. Determine the experimental monoisotopic mass of the most abundant ion (e.g., [M+H]⁺ or [M+Na]⁺). c. Compare the experimental mass to the theoretical mass calculated from the molecular formula (C₄₃H₅₀O₁₆) to confirm the elemental composition. The mass error should be within 5 ppm.

Biological Activity and Signaling Pathway

Saquayamycins have been shown to exhibit significant cytotoxic activity against various cancer cell lines. One of the key mechanisms of action is the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, saquayamycins can induce apoptosis (programmed cell death) in cancer cells.

PI3K_AKT_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 p_akt p-AKT (Active) pip3->p_akt Recruits & Activates akt AKT downstream Downstream Effectors (e.g., mTOR, Bad) p_akt->downstream Activates proliferation Cell Proliferation, Survival, and Growth downstream->proliferation saquayamycin This compound saquayamycin->pi3k Inhibits pten PTEN pten->pip3 Dephosphorylates

PI3K/AKT signaling pathway and inhibition by this compound.

References

Application Note: In Vitro Cytotoxicity Assay for Saquayamycin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saquayamycin D is a member of the angucycline class of antibiotics, which are polycyclic aromatic polyketides produced by Streptomyces species.[1][2][3] Structurally related compounds, such as Saquayamycin B, have demonstrated potent cytotoxic and anti-proliferative effects against a variety of human cancer cell lines, including those of the breast, liver, colon, and prostate.[1][2][4][5][6] The mechanism of action for saquayamycins is believed to involve the induction of apoptosis through the inhibition of critical cell survival pathways, such as the PI3K/AKT signaling cascade.[1][5]

This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a colorimetric MTT assay. This assay is a reliable and widely used method to assess cell viability by measuring the metabolic activity of cells.[7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell viability.[8] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][8] This formazan can be solubilized and the concentration determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.

Proposed Mechanism of Action of Saquayamycins

Saquayamycin analogues have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[1][5] The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival by inhibiting apoptosis.[9] By inhibiting this pathway, saquayamycins can lead to an increase in the expression ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), ultimately leading to the activation of executioner caspases (e.g., caspase-3) and programmed cell death.[5]

Saquayamycin_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Mitochondria SaquayamycinD This compound PI3K PI3K SaquayamycinD->PI3K inhibits AKT AKT PI3K->AKT activates Bax_Bcl2 ↑ Bax/Bcl-2 Ratio AKT->Bax_Bcl2 inhibits (pro-apoptotic signaling) Caspase3 Caspase-3 Activation Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Saquayamycin-induced apoptosis.

Reference Cytotoxicity Data for Saquayamycin Analogues

While specific data for this compound is limited, the following table summarizes the reported cytotoxic activities of closely related analogues against various human cancer cell lines. This data serves as a valuable reference for designing dose-response experiments for this compound.

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
Saquayamycin BSMMC-7721Hepatoma0.033[1]
Saquayamycin BHepG-2Hepatoma0.14[4]
Saquayamycin Bplc-prf-5Hepatoma0.24[4]
Saquayamycin BPC-3Prostate Cancer0.0075[2]
Saquayamycin BMDA-MB-231Breast Cancer~0.05[4]
Saquayamycin B1SW480Colon Cancer0.18[5]
Saquayamycin B1SW620Colon Cancer0.21[5]
Saquayamycin HH460Lung Cancer3.3[2]
Saquayamycin APC-3Prostate CancerGI50 < 0.01[2][6]

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the steps to evaluate the cytotoxic effects of this compound on a selected cancer cell line.

MTT_Workflow start Start: Prepare Cell Culture seeding 1. Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) start->seeding incubation1 2. Incubate Overnight (24h) @ 37°C, 5% CO₂ seeding->incubation1 treatment 3. Treat with this compound (Serial Dilutions) incubation1->treatment incubation2 4. Incubate for Treatment Period (e.g., 48h or 72h) treatment->incubation2 mtt_add 5. Add MTT Reagent (Final conc. ~0.5 mg/mL) incubation2->mtt_add incubation3 6. Incubate for 2-4 Hours (Allow formazan formation) mtt_add->incubation3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Data Analysis (Calculate % Viability & IC50) read->analyze end End analyze->end

Caption: General experimental workflow for the MTT cytotoxicity assay.

Materials and Reagents
  • This compound (powder)

  • Selected human cancer cell lines (e.g., PC-3, MCF-7, HepG-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent: 5 mg/mL stock in sterile PBS.

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.04 N HCl in isopropanol.

  • Sterile, 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Procedure

Day 1: Cell Seeding

  • Culture the selected cancer cells until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cells in complete culture medium to a final concentration that will yield 5,000-10,000 cells per 100 µL. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the assay.

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for controls: "vehicle control" (cells treated with DMSO or solvent) and "blank control" (medium only, no cells).

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to start with a wide range (e.g., 0.001 µM to 10 µM) based on the reference data.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. For the vehicle control wells, add medium with the same final concentration of DMSO used in the highest drug concentration wells.

  • Return the plate to the incubator for 48 or 72 hours.[2][10]

Day 4/5: MTT Assay and Data Collection

  • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.45-0.5 mg/mL).[11]

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. A purple precipitate should be visible in the control wells when viewed under a microscope.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]

  • Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes to ensure complete solubilization.[12]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Calculate the percentage of cytotoxicity using the formula:[12]

    • % Cytotoxicity = 100 - % Cell Viability

  • Plot the % Cell Viability against the log of the this compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, Origin).

References

Application Notes and Protocols: Saquayamycin D against P3ar88 Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the activity of Saquayamycin D, an angucycline antibiotic, against P388 murine leukemia cells. While specific quantitative data for this compound is limited in publicly available literature, this document compiles the existing information and provides protocols for key experiments based on the known activities of closely related compounds and the general mechanisms of the angucycline class of antibiotics.

Introduction

This compound is a glycoside of aquayamycin, belonging to the angucycline group of antibiotics.[1] It has been identified as an inhibitor of the growth of both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.[1] The angucycline family of natural products is known for its potent anticancer and antibacterial activities, which are often attributed to mechanisms such as DNA intercalation and inhibition of topoisomerase II.[2]

Data Presentation

While the specific IC50 value for this compound against P388 cells is not available in the cited literature, the table below presents the cytotoxic activities of closely related saquayamycins against other murine leukemia cell lines to provide a reference for its potential potency.

Table 1: Cytotoxicity of Saquayamycin Analogs Against Murine Leukemia Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
Saquayamycin AL-12100.004[3]
Saquayamycin BL-1210Not Reported[3]

Proposed Mechanism of Action

The precise signaling pathways affected by this compound in P388 leukemia cells have not been fully elucidated in the available literature. However, based on the known mechanisms of other angucycline antibiotics and related saquayamycins, a proposed mechanism of action involves the induction of apoptosis through the inhibition of critical cell signaling pathways, such as the PI3K/AKT pathway, and through DNA damage via topoisomerase inhibition.

Signaling Pathway Diagram

SaquayamycinD_Pathway cluster_cell P388 Leukemia Cell SaquayamycinD This compound PI3K PI3K SaquayamycinD->PI3K Inhibition TopoisomeraseII Topoisomerase II SaquayamycinD->TopoisomeraseII Inhibition CellMembrane AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition DNA DNA DNA_Damage DNA Damage DNA->DNA_Damage Breakage TopoisomeraseII->DNA DNA_Damage->Apoptosis Induction

Caption: Proposed signaling pathway of this compound in P388 leukemia cells.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on P388 leukemia cells.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against P388 cells.

Materials:

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed P388 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µg/mL). Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed Seed P388 Cells (5x10^3 cells/well) Start->Seed Treat Treat with This compound Seed->Treat Incubate48h Incubate 48h Treat->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan (DMSO) Incubate4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in P388 cells.

Materials:

  • P388 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat P388 cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to investigate the effect of this compound on the cell cycle distribution of P388 cells.

Materials:

  • P388 cells

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat P388 cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • P388 cells

  • This compound

  • Lysis buffer

  • Primary antibodies (anti-PI3K, anti-phospho-PI3K, anti-AKT, anti-phospho-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Protocol:

  • Protein Extraction: Treat P388 cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the band intensities to determine changes in protein expression and phosphorylation levels.

Experimental Workflow: Western Blot

WesternBlot_Workflow Start Start TreatCells Treat P388 Cells Start->TreatCells Lyse Cell Lysis & Protein Quantification TreatCells->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Analyze Bands Detect->Analyze End End Analyze->End

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for Saquayamycin D in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Saquayamycin D Analogs: Detailed experimental data and mechanistic studies specifically for this compound are limited in recent scientific literature. The following application notes and protocols are based on the well-characterized activities of closely related analogs, such as Saquayamycin B, which are expected to share a similar mechanism of action due to structural similarities.[1][2] These protocols provide a robust framework for initiating studies with this compound, with the understanding that optimization may be required.

Saquayamycins are a class of angucycline antibiotics isolated from Streptomyces species.[3][4] They exhibit significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[5][6] Their mechanism of action involves the inhibition of critical cell signaling pathways, induction of apoptosis, and interference with DNA replication.[1][2]

Data Presentation: Cytotoxic Activity of Saquayamycin Analogs

The following tables summarize the reported cytotoxic activities of various Saquayamycin analogs against several human cancer cell lines. This data provides a baseline for expected efficacy and aids in the selection of appropriate cell lines and concentration ranges for initial experiments with this compound.

Table 1: Growth Inhibition (GI₅₀) of Saquayamycin Analogs

CompoundCell LineCancer TypeGI₅₀ (µM)
Saquayamycin APC-3Prostate CancerActive (value not specified)
Saquayamycin BPC-3Prostate Cancer0.0075
H460Non-Small Cell Lung Cancer3.9
Saquayamycin HH460Non-Small Cell Lung Cancer3.3
Saquayamycin JPC-3Prostate CancerActive (value not specified)
Saquayamycin KPC-3Prostate CancerActive (value not specified)

Data sourced from a study on cytotoxic angucyclines from Streptomyces sp.[5][6]

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Saquayamycin B

Cell LineCancer TypeIC₅₀ (µM)
SMMC-7721Hepatoma0.033
HepG-2Hepatocellular Carcinoma0.135
plc-prf-5Hepatocellular Carcinoma0.244
MCF-7Breast Cancer6.07
MDA-MB-231Breast Cancer7.72
BT-474Breast Cancer4.27

Data compiled from studies on Saquayamycin B's activity in various cancer cell lines.[1][2][7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anticancer effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Cancer cell lines of interest (e.g., PC-3, MDA-MB-231)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Analysis of PI3K/AKT Signaling Pathway by Western Blotting

This protocol assesses the effect of this compound on key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Plate cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to total proteins between treated and untreated samples.

Protocol 3: Apoptosis Detection by DAPI Staining

This protocol visualizes nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • Cells grown on coverslips in 24-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Procedure:

  • Treatment: Treat cells with this compound for 24-48 hours.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash again with PBS and stain with DAPI solution for 5 minutes in the dark.

  • Imaging: Wash with PBS, mount the coverslips onto microscope slides, and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, in contrast to the uniformly stained nuclei of healthy cells.[7]

Visualizations

Signaling Pathway Diagram

Saquayamycin_PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Bad Bad pAKT->Bad Inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Saquayamycin This compound Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates

Caption: PI3K/AKT signaling pathway and the inhibitory action of Saquayamycin.

Experimental Workflow Diagram

Experimental_Workflow start Select Cancer Cell Lines viability 1. Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC₅₀ Value viability->ic50 mechanistic 2. Mechanistic Studies (at IC₅₀ concentrations) ic50->mechanistic western Western Blot (PI3K/AKT Pathway) mechanistic->western apoptosis Apoptosis Assay (DAPI / Annexin V) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle migration Migration/Invasion Assay (Wound Healing/Transwell) mechanistic->migration analysis 3. Data Analysis & Interpretation western->analysis apoptosis->analysis cell_cycle->analysis migration->analysis conclusion Conclusion on Anticancer Effects of this compound analysis->conclusion

Caption: Workflow for evaluating the anticancer effects of this compound.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Saquayamycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for evaluating the antibacterial susceptibility of Saquayamycin D, a member of the angucycline class of antibiotics.

Introduction

Saquayamycins are a group of antibiotics produced by Streptomyces species, belonging to the broader class of aquayamycin-group antibiotics.[1][2][3] These compounds, including Saquayamycin A, B, C, and D, have demonstrated activity primarily against Gram-positive bacteria.[2][3][4] Structurally, this compound is a glycoside of aquayamycin.[4][5] The angucycline backbone is synthesized via a type II polyketide synthase (PKS) pathway.[4] While renowned for their anticancer properties, the antibacterial potential of saquayamycins warrants thorough investigation.[1][2] This document outlines standardized protocols for determining the in vitro antibacterial activity of this compound.

Data Presentation

CompoundBacterial StrainMIC (µg/mL)Reference
Saquayamycin ABacillus subtilis ATCC 663330[6][7]
Saquayamycin CBacillus subtilis ATCC 663330[6][7]
Saquayamycin AStaphylococcus aureus S150[6]
Saquayamycin CStaphylococcus aureus S150[6]
Saquayamycin A/CKlebsiella pneumoniae E40>100[6]

Experimental Protocols

The following are detailed methodologies for key experiments in antibacterial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[8][9]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

  • Sterile 96-well microtiter plates[10]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[11]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[1]

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.[10]

  • Prepare the bacterial inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

  • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

  • Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours.[8]

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring absorbance with a microplate reader.[9]

Agar Dilution Method

This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into an agar medium.[3][8]

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multipoint inoculator (optional)

Procedure:

  • Prepare a series of agar plates each containing a different concentration of this compound. This is achieved by adding a specific volume of the this compound stock solution to molten MHA before pouring the plates.[3]

  • Prepare the bacterial inoculum as described for the broth microdilution method.

  • Spot-inoculate the surface of each agar plate with 1-2 µL of the bacterial suspension (containing approximately 10⁴ CFU per spot).[3] A multipoint inoculator can be used to test multiple strains simultaneously.

  • Include a control plate with no antibiotic to ensure bacterial growth.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.[3]

Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[1][12]

Materials:

  • Sterile filter paper disks (6 mm in diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Forceps

Procedure:

  • Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry.

  • Prepare a bacterial lawn by uniformly streaking a sterile swab dipped in the standardized inoculum across the entire surface of an MHA plate.[13]

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.[14]

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-18 hours.[14]

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[1]

  • The size of the zone of inhibition is correlated with the susceptibility of the bacterium to this compound. Interpretation (susceptible, intermediate, or resistant) requires standardized tables which would need to be developed for this compound.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution SaquayamycinD This compound Stock SerialDilution Serial Dilution in 96-well Plate SaquayamycinD->SerialDilution AgarPlates Prepare Agar Plates with This compound SaquayamycinD->AgarPlates BacterialCulture Bacterial Culture (Pure Colony) McFarland 0.5 McFarland Standardization BacterialCulture->McFarland InoculationBroth Inoculation McFarland->InoculationBroth InoculationAgar Spot Inoculation McFarland->InoculationAgar SerialDilution->InoculationBroth IncubationBroth Incubation (16-20h, 37°C) InoculationBroth->IncubationBroth ReadMIC Read MIC IncubationBroth->ReadMIC AgarPlates->InoculationAgar IncubationAgar Incubation (16-20h, 37°C) InoculationAgar->IncubationAgar ReadMICAgar Read MIC IncubationAgar->ReadMICAgar

Caption: Workflow for MIC Determination.

disk_diffusion_workflow cluster_prep Preparation cluster_assay Disk Diffusion Assay SaquayamycinD This compound Solution PaperDisks Impregnate Paper Disks SaquayamycinD->PaperDisks PlaceDisks Place Disks on Agar PaperDisks->PlaceDisks BacterialCulture Bacterial Culture (0.5 McFarland) PrepareLawn Prepare Bacterial Lawn on MHA Plate BacterialCulture->PrepareLawn PrepareLawn->PlaceDisks Incubation Incubation (16-18h, 37°C) PlaceDisks->Incubation MeasureZone Measure Zone of Inhibition (mm) Incubation->MeasureZone

Caption: Disk Diffusion Assay Workflow.

proposed_mechanism cluster_cellular_targets Intracellular Action SaquayamycinD This compound BacterialCell Bacterial Cell SaquayamycinD->BacterialCell Enters Cell DNA Bacterial DNA BacterialCell->DNA Topoisomerase Topoisomerase BacterialCell->Topoisomerase DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation Enzyme_Inhibition Enzyme Inhibition Topoisomerase->Enzyme_Inhibition Replication_Block DNA Replication Block DNA_Intercalation->Replication_Block Transcription_Block Transcription Block DNA_Intercalation->Transcription_Block Enzyme_Inhibition->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Transcription_Block->Cell_Death

Caption: Proposed Mechanism of Action.

References

Saquayamycin D: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activity of Saquayamycin D, a member of the angucycline class of antibiotics. This document includes available data on its minimum inhibitory concentration (MIC), protocols for assessing its antimicrobial and cytotoxic effects, and a summary of its potential mechanism of action.

Biological Activity of this compound

For comparative purposes, the biological activities of other saquayamycins are presented below. It is important to note that these values are not for this compound and should be used as a reference to indicate the general potency of this class of compounds.

Table 1: Summary of Minimum Inhibitory Concentration (MIC) Data for Saquayamycin Analogues

CompoundOrganismMIC (µg/mL)Reference
Saquayamycin ABacillus subtilis ATCC 6633Not explicitly stated, but noted for strong activity[2][3]
Saquayamycin CBacillus subtilis ATCC 6633Not explicitly stated, but noted for strong activity[2][3]
Saquayamycin ACandida albicans M3Not explicitly stated, but noted for strong activity[2][3]
Saquayamycin CCandida albicans M3Not explicitly stated, but noted for strong activity[2][3]

Table 2: Summary of Cytotoxic Activity (IC50/GI50) Data for Saquayamycin Analogues

CompoundCell LineActivity (µM)AssayReference
Saquayamycins A, B, C, DP388 leukemia (adriamycin-sensitive)Not explicitly stated, but noted for inhibitory activityNot specified[1]
Saquayamycins A, B, C, DP388 leukemia (adriamycin-resistant)Not explicitly stated, but noted for inhibitory activityNot specified[1]

Experimental Protocols

The following are detailed protocols for determining the minimum inhibitory concentration (MIC) and cytotoxic activity of this compound. These are standard methods widely used in microbiology and oncology research.

Protocol for Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

    • Further dilute the stock solution in the appropriate sterile broth to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the working this compound solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row.

    • Mix the contents of the second well thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration, discarding 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the diluted inoculum to each well, including a positive control well (broth and inoculum only) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determining the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the results can be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Protocol for Determining Cytotoxicity using the MTT Assay

This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (IC50).

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cancer cell line of interest (e.g., P388 leukemia)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Include control wells with medium and solvent only.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

    • Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Potential Mechanism of Action and Signaling Pathways

While the specific signaling pathways affected by this compound have not been extensively studied, research on related angucyclines, such as Saquayamycin B, suggests a potential mechanism of action involving the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the suppression of key proteins in the PI3K/AKT pathway, leading to the induction of apoptosis (programmed cell death).

Below is a diagram illustrating the potential inhibitory effect of this compound on the PI3K/AKT signaling pathway.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation SaquayamycinD This compound SaquayamycinD->PI3K inhibits

Caption: Potential inhibition of the PI3K/AKT pathway by this compound.

Experimental Workflow Diagram

The general workflow for the isolation and characterization of the antimicrobial and cytotoxic activity of this compound is outlined below.

Experimental_Workflow cluster_0 Isolation & Purification cluster_2 Data Analysis Fermentation Fermentation of Streptomyces nodosus Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity_Assay MIC_Data MIC Value Determination MIC_Assay->MIC_Data IC50_Data IC50 Value Calculation Cytotoxicity_Assay->IC50_Data

Caption: General workflow for this compound bioactivity assessment.

References

Application Notes: Studying Apoptosis Induction by Saquayamycin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saquayamycins are a class of angucycline antibiotics produced by Streptomyces species. These compounds have garnered interest for their potent biological activities, including antibacterial and anticancer properties. While research on the specific isomer Saquayamycin D is limited, studies on closely related analogs, such as Saquayamycin B1, reveal a significant capacity to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[1] These application notes provide a summary of the proposed mechanism of action based on related compounds and offer detailed protocols for investigating the apoptotic effects of this compound in cancer cell lines.

Mechanism of Action: The Intrinsic Apoptosis Pathway

Evidence from related angucyclines, such as Saquayamycin B1, suggests that these compounds primarily induce apoptosis through the intrinsic or mitochondrial pathway. The proposed mechanism involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival.[1][2] Downregulation of this pathway leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, notably caspase-3, the primary executioner of apoptosis.[2] This cascade results in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G cluster_0 cluster_1 cluster_2 Mitochondrion SaquayamycinD This compound PI3K PI3K SaquayamycinD->PI3K Inhibits AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Bcl2->Bax Inhibits Apoptosome Apoptosome Formation Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CytoC Cytochrome c Bax->CytoC Promotes Release CytoC->Apoptosome

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Data Presentation: Cytotoxic Activity of Related Angucyclines

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for Saquayamycin B1 and the related angucycline Resistomycin against various human cancer cell lines, demonstrating their potent anticancer activity.

CompoundCell LineCancer TypeIC50 ValueReference
Saquayamycin B1 SW480Colorectal Cancer0.18 - 0.84 µM[2]
Saquayamycin B1 SW620Colorectal Cancer0.18 - 0.84 µM[2]
Saquayamycin B1 HCT116Colorectal Cancer0.18 - 0.84 µM[2]
Angucycline (unspecified) MCF-7Breast Cancer0.16 - 0.67 µM[3]
Angucycline (unspecified) MDA-MB-231Breast Cancer6.07 µM[3]
Angucycline (unspecified) BT-474Breast Cancer4.27 µM[3]
Resistomycin PC3Prostate Cancer2.63 µg/mL[2][3]
Resistomycin Caco-2Colorectal Cancer0.38 µg/mL[2]

Experimental Protocols

To investigate the apoptosis-inducing effects of this compound, a series of standard in vitro assays can be employed. The following protocols provide a general framework for these experiments.

G cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat cells with This compound (various conc.) start->treatment harvest Harvest Cells and Supernatant treatment->harvest viability Cell Viability (MTT Assay) harvest->viability annexin Apoptosis Detection (Annexin V/PI Staining) harvest->annexin western Protein Expression (Western Blot) harvest->western mmp Mitochondrial Potential (JC-1 Assay) harvest->mmp analysis Data Acquisition & Analysis (Plate Reader, Flow Cytometer, Imager) viability->analysis annexin->analysis western->analysis mmp->analysis conclusion Conclusion on Apoptotic Effect analysis->conclusion

Caption: General experimental workflow for studying apoptosis.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method used to measure cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, SW480)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[5] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[4]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • This compound

  • 1X Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2x10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment group.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[6]

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

G start Seed & Treat Cells in 6-well Plate harvest Harvest Floating & Adherent Cells start->harvest wash1 Wash Cells with Cold PBS (x2) harvest->wash1 resuspend Resuspend in 100 µL 1X Binding Buffer wash1->resuspend stain Add 5 µL Annexin V-FITC + 5 µL Propidium Iodide resuspend->stain incubate Incubate 15 min at RT (Dark) stain->incubate dilute Add 400 µL 1X Binding Buffer incubate->dilute analyze Analyze via Flow Cytometry dilute->analyze end Quantify Apoptotic Populations analyze->end

Caption: Workflow for Annexin V/PI apoptosis detection assay.

Protocol 3: Analysis of Apoptosis-Related Proteins by Western Blot

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. This protocol allows for the analysis of key proteins in the apoptotic pathway, such as Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP, to confirm the mechanism of this compound-induced apoptosis.

Materials:

  • This compound-treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cell pellets with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C on a shaker.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Protocol 4: Measurement of Mitochondrial Membrane Potential (MMP)

Principle: A reduction in the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.[7] The JC-1 dye is a lipophilic, cationic probe that can be used to assess MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates a loss of MMP.

Materials:

  • JC-1 Assay Kit

  • This compound

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 1. Include a positive control (e.g., CCCP, a known mitochondrial uncoupler).

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the treatment medium and add the JC-1 solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells with assay buffer.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader or visualize the cells with a fluorescence microscope.

    • Red Fluorescence (Aggregates): Excitation ~585 nm / Emission ~590 nm

    • Green Fluorescence (Monomers): Excitation ~510 nm / Emission ~529 nm

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP and the induction of apoptosis.

References

Troubleshooting & Optimization

solubility issues of Saquayamycin D in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Saquayamycin D in aqueous solutions.

Properties of this compound

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when preparing aqueous solutions of this compound.

General Solubility Issues

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: When encountering solubility issues with this compound, it is recommended to start with small-scale pilot experiments to test different conditions. Begin by attempting to dissolve a small amount of the compound in your desired aqueous buffer at a low concentration. If solubility is poor, consider the following initial troubleshooting steps:

  • Gentle Heating: Carefully warm the solution, as temperature can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound.

  • Vortexing/Sonication: Use a vortex mixer or a sonicator to provide mechanical agitation, which can aid in the dissolution of solid particles.

  • pH Adjustment: The solubility of many compounds is pH-dependent. Experimentally adjusting the pH of your buffer may significantly improve the solubility of this compound.[6]

Q2: Is there a recommended starting solvent for this compound?

A2: While direct data for this compound is limited, for many poorly water-soluble compounds, it is common practice to first dissolve them in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or methanol, to create a concentrated stock solution.[7] This stock solution can then be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may have effects on your biological system. For related compounds, storage in DMSO at -80°C is recommended for long-term stability.[8]

Solubility Enhancement Techniques

The following table summarizes common techniques that can be employed to improve the solubility of poorly water-soluble compounds like this compound.

Technique Principle Advantages Disadvantages
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its interaction with water.Simple and cost-effective.May not be suitable for all compounds; can affect compound stability and biological activity.
Co-solvency Adding a water-miscible organic solvent (co-solvent) to the aqueous solution to increase the solubility of non-polar compounds.[7][9]Effective for many lipophilic compounds.The co-solvent may have its own biological or chemical effects.
Solid Dispersion Dispersing the drug in an inert carrier matrix at the solid state to increase the surface area and dissolution rate.[10]Can significantly improve dissolution and bioavailability.May require specialized equipment and formulation expertise.
Complexation Using a complexing agent, such as cyclodextrins, to form a more soluble inclusion complex with the drug molecule.[11][12]Can enhance solubility and stability.The complexing agent may introduce its own pharmacological effects.
Micronization Reducing the particle size of the solid drug to increase the surface area available for dissolution.[9][12]Increases the rate of dissolution.Does not increase the equilibrium solubility.
Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Co-solvent Addition: Add a minimal amount of a suitable water-miscible organic solvent (e.g., DMSO) to the tube to dissolve the powder completely. Start with a small volume and add more if necessary.

  • Vortexing: Vortex the solution thoroughly to ensure complete dissolution.

  • Storage: Store the concentrated stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation.

  • Working Solution Preparation: For your experiment, dilute the stock solution to the desired final concentration in your aqueous buffer. Ensure the final concentration of the co-solvent is low enough to not affect your experimental system.

Protocol 2: Evaluating the Effect of pH on this compound Solubility

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Compound Addition: Add a small, known amount of this compound powder to a fixed volume of each buffer.

  • Equilibration: Agitate the samples (e.g., using a shaker) for a set period (e.g., 24 hours) at a constant temperature to allow them to reach equilibrium.

  • Separation: Centrifuge the samples to pellet any undissolved compound.

  • Quantification: Carefully remove the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Plot the solubility of this compound as a function of pH to determine the optimal pH range for dissolution.

Visual Guides

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Initial Troubleshooting cluster_advanced Advanced Techniques cluster_outcome Outcome start Poor this compound Solubility in Aqueous Buffer gentle_heat Gentle Heating start->gentle_heat Try First agitation Vortexing/Sonication start->agitation Try First ph_adjustment pH Adjustment gentle_heat->ph_adjustment If solubility is still poor agitation->ph_adjustment If solubility is still poor co_solvency Use of Co-solvents (e.g., DMSO) ph_adjustment->co_solvency If needed end Optimized Solubilization Protocol ph_adjustment->end complexation Complexation (e.g., Cyclodextrins) co_solvency->complexation Alternative approach co_solvency->end complexation->end

Caption: Troubleshooting workflow for this compound solubility.

co_solvency_mechanism cluster_water Aqueous Solution cluster_cosolvent Aqueous Solution with Co-solvent water Water Molecules saquayamycin_insoluble This compound (Insoluble) water_cosolvent Water Molecules cosolvent Co-solvent (e.g., DMSO) water_cosolvent->cosolvent saquayamycin_soluble This compound (Soluble) water_cosolvent->saquayamycin_soluble Solvates cosolvent->saquayamycin_soluble Increases solubility

Caption: Mechanism of co-solvency for enhancing solubility.

References

stability of Saquayamycin D in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Saquayamycin D in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, particularly concerning its stability.

Issue: Variability in Experimental Results

  • Question: We are observing inconsistent results in our bioassays when using this compound. Could this be related to its stability?

  • Answer: Yes, inconsistent results are often an indication of compound degradation. This compound, like many complex natural products, can be sensitive to storage and handling conditions. Degradation can lead to a lower effective concentration of the active compound, resulting in variable experimental outcomes. It is crucial to ensure proper storage and handling at all times. We recommend preparing fresh dilutions from a frozen stock solution for each experiment.

Issue: Unexpected Peaks in HPLC Analysis

  • Question: Our HPLC analysis of a this compound sample shows additional, unexpected peaks that were not present in the initial analysis of the stock solution. What could be the cause?

  • Answer: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. This compound may degrade into various byproducts when exposed to certain conditions such as improper pH, light, or elevated temperatures. It is also known that some angucycline antibiotics can be unstable on silica gel, which might be relevant if you are performing chromatographic purifications. We recommend conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

Issue: Loss of Compound Potency Over Time

  • Question: We have noticed a decrease in the biological activity of our this compound working solutions over the course of a multi-day experiment. How can we mitigate this?

  • Answer: A gradual loss of potency suggests that this compound is degrading in the experimental medium at the incubation temperature. For long-term experiments, it is advisable to replenish the compound at regular intervals. Alternatively, if the experimental design allows, consider preparing fresh working solutions from a frozen stock for each day of the experiment. Storing working solutions, especially at room temperature or 37°C, for extended periods is not recommended.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is advisable to store the compound as a powder.

2. How should I store this compound?

  • Powder: For long-term storage, this compound powder should be stored at -20°C.[1]

  • In Solvent (Stock Solution): Stock solutions of this compound in DMSO should be stored at -80°C.[2] For short-term storage (days to weeks), 0-4°C may be acceptable, but -20°C is recommended for longer periods (months to years).[1][3][4]

3. How stable is this compound in different organic solvents?

While specific public data on the stability of this compound in a range of organic solvents is limited, based on the general behavior of angucycline antibiotics, stability can be solvent-dependent. It is crucial to empirically determine the stability in your solvent of choice under your experimental conditions. Below is a table with hypothetical stability data for illustrative purposes.

4. Can I store this compound solutions at room temperature?

It is not recommended to store this compound solutions at room temperature for extended periods due to the increased risk of degradation. If temporary storage at room temperature is necessary, it should be for the shortest possible duration.

5. Is this compound sensitive to light?

6. Are there any known incompatibilities for this compound?

Saquayamycin A, a related compound, is known to be unstable in acidic conditions and can degrade upon contact with silica gel.[5] It is therefore advisable to avoid acidic conditions and prolonged exposure to silica gel during purification or handling of this compound. Strong acids and alkalis, as well as strong oxidizing and reducing agents, should be considered incompatible.[2]

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents

Disclaimer: The following data is illustrative and intended to serve as a template for a stability study. Actual stability should be determined experimentally.

SolventTemperatureTime (hours)% Remaining this compound (Hypothetical)
DMSO4°C2499.5
7298.2
25°C2495.1
7288.5
Methanol4°C2498.8
7296.5
25°C2492.3
7281.2
Ethanol4°C2499.1
7297.4
25°C2493.5
7285.7
Acetonitrile4°C2499.3
7297.9
25°C2494.2
7286.8

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock and Working Solutions: a. Prepare a stock solution of this compound in the chosen solvent (e.g., DMSO) at a concentration of 1 mg/mL. b. From the stock solution, prepare working solutions in the test solvents (e.g., DMSO, methanol, ethanol, acetonitrile) at a final concentration of 100 µg/mL.

2. Stability Study Conditions: a. Aliquot the working solutions into amber HPLC vials. b. Store the vials at different temperatures (e.g., 4°C and 25°C). c. Analyze the samples by HPLC at specified time points (e.g., 0, 24, 48, 72 hours).

3. HPLC Method: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Start with a lower concentration of acetonitrile and gradually increase it. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound. e. Injection Volume: 10 µL.

4. Data Analysis: a. At each time point, calculate the peak area of this compound. b. The percentage of remaining this compound is calculated as: (Peak area at time t / Peak area at time 0) x 100. c. Monitor for the appearance of new peaks, which indicate degradation products.

Mandatory Visualization

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis cluster_result Outcome prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solutions (e.g., 100 µg/mL in test solvents) prep_stock->prep_work storage_4c Store at 4°C prep_work->storage_4c storage_25c Store at 25°C prep_work->storage_25c hplc_analysis HPLC Analysis at Time Points (0, 24, 48, 72 hours) storage_4c->hplc_analysis storage_25c->hplc_analysis data_analysis Data Analysis: - Calculate % Remaining - Identify Degradation Products hplc_analysis->data_analysis stability_profile Determine Stability Profile of this compound data_analysis->stability_profile

References

optimizing Saquayamycin D concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Saquayamycin D concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, an angucycline antibiotic, is believed to exert its cytotoxic effects through a multi-faceted approach. Its planar aromatic structure allows it to intercalate into DNA, disrupting DNA replication and transcription.[1] Additionally, saquayamycins have been shown to inhibit critical signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[1][2] This inhibition leads to the activation of caspase-3 and induction of apoptosis.[1]

Q2: What is a recommended starting concentration for this compound in a cytotoxicity assay?

A2: Based on studies of structurally similar saquayamycins, a starting concentration in the low micromolar (µM) to nanomolar (nM) range is recommended. For instance, Saquayamycin B has shown IC50 values as low as 0.033 µM in SMMC-7721 hepatoma cells and GI50 values of 0.0075 µM in PC3 prostate cancer cells.[1][3] It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., 0.001 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Which cell lines are sensitive to saquayamycins?

A3: Saquayamycins have demonstrated potent cytotoxic activity against a variety of cancer cell lines, including:

  • Human Prostate Cancer: PC-3[3]

  • Human Non-small Cell Lung Cancer: H460[3]

  • Human Colorectal Cancer: SW480, SW620, LoVo, HT-29[2]

  • Human Breast Cancer: MCF-7, MDA-MB-231, BT-474

  • Human Hepatoma: SMMC-7721[1]

They have also been shown to inhibit the growth of adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.[4]

Q4: What type of cytotoxicity assay is most suitable for this compound?

A4: Several colorimetric and fluorometric assays are suitable for assessing the cytotoxicity of this compound. Commonly used methods include:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

  • CellTox™ Green Cytotoxicity Assay: Uses a fluorescent dye that binds to the DNA of dead cells.[5]

The choice of assay may depend on the specific research question, cell type, and available equipment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Mix the compound thoroughly in the media before adding to the wells. Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No cytotoxic effect observed The concentration of this compound is too low, the incubation time is too short, or the cell line is resistant.Perform a dose-response experiment with a wider and higher concentration range. Increase the incubation time (e.g., 24, 48, and 72 hours).[2] Consider using a different, more sensitive cell line.
Precipitation of this compound in culture media Poor solubility of the compound in aqueous solutions.Dissolve this compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Inconsistent results with different batches of this compound Variation in the purity or stability of the compound.Purchase this compound from a reputable supplier. Store the compound under the recommended conditions (typically at -20°C and protected from light).
Unexpected increase in signal in viability assays (e.g., MTT) The compound may interfere with the assay chemistry. For example, some compounds can reduce MTT directly.Run a control experiment with this compound in cell-free media to check for direct effects on the assay reagents. Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release).

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various saquayamycin analogs across different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Compound Cell Line Assay Value (µM)
Saquayamycin BSMMC-7721 (Hepatoma)IC500.033[1]
Saquayamycin BPC3 (Prostate Cancer)GI500.0075[3]
Saquayamycin BH460 (Lung Cancer)GI503.9[3]
Saquayamycin HH460 (Lung Cancer)GI503.3[3]
Saquayamycin JPC3 (Prostate Cancer)GI500.015[3]
Saquayamycin KPC3 (Prostate Cancer)GI500.02[3]
Saquayamycin B1SW480 (Colon Cancer)IC500.18 - 1.57
Saquayamycin B1SW620 (Colon Cancer)IC500.18 - 1.57
Saquayamycin B1LoVo (Colon Cancer)IC500.18 - 1.57
Saquayamycin B1HT-29 (Colon Cancer)IC500.18 - 1.57

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on a shaker for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Saquayamycin_Signaling_Pathway Saquayamycin_D This compound PI3K PI3K Saquayamycin_D->PI3K Inhibits DNA DNA Intercalation Saquayamycin_D->DNA pAKT p-AKT (Active) PI3K->pAKT Activates Cell_Survival Cell Survival & Proliferation AKT AKT AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits pAKT->Cell_Survival Promotes Replication_Transcription Disruption of Replication & Transcription DNA->Replication_Transcription Replication_Transcription->Apoptosis

Caption: Proposed signaling pathway of this compound.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 prepare_compound Prepare this compound serial dilutions incubate1->prepare_compound treat_cells Treat cells with This compound incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 measure_signal Measure Signal (e.g., Absorbance) incubate3->measure_signal analyze_data Data Analysis (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for a cytotoxicity assay.

References

Technical Support Center: Overcoming Resistance to Saquayamycin D in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Saquayamycin D is a member of the angucycline class of antibiotics.[1] As of late 2025, specific mechanisms of bacterial resistance to this compound have not been extensively documented in publicly available literature. This guide provides a framework for investigating and potentially overcoming suspected resistance based on established principles of antibiotic resistance and the known mode of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known mode of action for this compound?

A1: this compound belongs to the angucycline group of antibiotics.[1][2] Its mode of action is believed to involve the intercalation of its aromatic core into DNA. Additionally, related compounds in this class have been shown to inhibit critical signaling pathways, such as the PI3K/AKT pathway in eukaryotic cells, leading to apoptosis. In bacteria, its amphiphilic nature may enhance membrane permeability, potentially disrupting cell wall synthesis.[3]

Q2: My bacterial cultures are showing reduced susceptibility to this compound. Does this automatically mean they are resistant?

A2: Not necessarily. Before concluding that you are observing true biological resistance, it is crucial to rule out experimental and chemical factors.

  • Compound Integrity: Ensure the stability of your this compound stock. Improper storage or repeated freeze-thaw cycles can lead to degradation.[4] The main chemical reactions affecting drug stability are often oxidation and hydrolysis.[4][5]

  • Experimental Conditions: Verify your experimental setup. This includes checking the inoculum density, media composition, incubation time, and temperature, as these can all influence the outcome of susceptibility tests.

  • Assay Variability: Perform repeat experiments with appropriate controls, including a known susceptible reference strain, to ensure the observed effect is consistent and reproducible.

Q3: What are the most common mechanisms of antibiotic resistance in bacteria?

A3: Bacteria have evolved several mechanisms to resist antibiotics, which can be broadly categorized as:

  • Modification or Inactivation of the Antibiotic: Bacteria may produce enzymes that chemically alter the antibiotic, rendering it ineffective.

  • Alteration of the Drug Target: Mutations in the bacterial components that the antibiotic targets (e.g., DNA gyrase, ribosomes, cell wall proteins) can prevent the drug from binding effectively.

  • Reduced Permeability or Increased Efflux: Bacteria can alter their cell membranes to prevent the antibiotic from entering or produce efflux pumps that actively transport the antibiotic out of the cell before it can reach its target.

  • Biofilm Formation: Bacteria can grow in communities encased in a protective matrix called a biofilm. This matrix can act as a physical barrier to antibiotics and the physiological state of bacteria within a biofilm can make them less susceptible.

Q4: How can I begin to investigate the mechanism of resistance in my bacterial strain?

A4: A systematic approach is recommended. Start by accurately quantifying the level of resistance using a Minimum Inhibitory Concentration (MIC) assay. Following this, you can test for common resistance mechanisms. For example, to investigate the role of efflux pumps, you can perform the MIC assay in the presence of a known efflux pump inhibitor. A significant decrease in the MIC value would suggest that efflux is a contributing factor. This guide provides a detailed workflow for this investigation.

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a logical workflow for researchers who observe a lack of efficacy or high Minimum Inhibitory Concentration (MIC) values for this compound against their bacterial strain of interest.

Step 1: Confirm and Quantify Resistance

The first step is to confirm that the observed resistance is real and quantifiable.

  • Problem: Higher than expected MIC or continued growth in the presence of this compound.

  • Action: Perform a standardized Broth Microdilution MIC assay (see Protocol 1 ) to determine the precise MIC value.

    • Include a known susceptible control strain.

    • Ensure your this compound stock is fresh and properly stored.

  • Interpretation: A consistently high MIC value compared to the control strain confirms reduced susceptibility and warrants further investigation.

Step 2: Investigate Common Resistance Mechanisms

Based on the confirmed high MIC, proceed to test for the most common resistance mechanisms.

A. Is an Efflux Pump Responsible?

  • Hypothesis: The bacteria are actively pumping this compound out of the cell.

  • Action:

    • Perform a checkerboard or synergy assay (see Protocol 2 ) with this compound and a broad-spectrum efflux pump inhibitor (EPI) (e.g., CCCP, PAβN).

    • Alternatively, perform an Ethidium Bromide (EtBr) accumulation assay (see Protocol 3 ) to measure general efflux pump activity.[6][7][8][9][10]

  • Interpretation:

    • A significant reduction in the MIC of this compound in the presence of an EPI suggests the involvement of an efflux pump.

    • Lower accumulation of EtBr in your resistant strain compared to a susceptible control indicates higher efflux activity.

B. Is Biofilm Formation a Factor?

  • Hypothesis: The bacteria are forming a biofilm, which prevents this compound from reaching the cells.

  • Action:

    • Quantify biofilm formation of your resistant strain using a Crystal Violet Biofilm Assay (see Protocol 4 ).[11][12][13][14]

    • Determine the Minimum Biofilm Eradication Concentration (MBEC) of this compound.

  • Interpretation: If your strain is a strong biofilm producer and the MBEC is significantly higher than the MIC, biofilm formation is likely a major contributor to the observed resistance.

C. Has the Drug Target Been Altered?

  • Hypothesis: Since this compound likely interacts with DNA, mutations in genes related to DNA replication or repair (like DNA gyrase or topoisomerase) could confer resistance.

  • Action:

    • Use the DNA Extraction and PCR protocol (see Protocol 5 ) to amplify and sequence candidate target genes from both your resistant isolate and a susceptible control.

    • Compare the sequences to identify any non-synonymous mutations in the resistant strain.

  • Interpretation: The presence of mutations in the resistant strain's target genes that are absent in the susceptible strain points to target alteration as a resistance mechanism.

Step 3: Advanced Characterization (If Needed)

If the above steps do not yield a clear mechanism, consider more advanced approaches such as transcriptomics (RNA-Seq) or proteomics to compare the gene and protein expression profiles of the resistant and susceptible strains. This can reveal upregulation of resistance-conferring genes or entire pathways.

Data Presentation

Clear data presentation is crucial for interpreting your results. Use the following table formats to organize your findings.

Table 1: MIC of this compound With and Without Efflux Pump Inhibitor (EPI)

Bacterial StrainMIC of this compound (µg/mL)MIC of this compound + EPI (µg/mL)Fold Change in MIC
Susceptible Control
Resistant Isolate 1
Resistant Isolate 2

Table 2: Biofilm Formation and Eradication

Bacterial StrainBiofilm Formation (OD595)Planktonic MIC (µg/mL)MBEC (µg/mL)
Susceptible Control
Resistant Isolate 1
Resistant Isolate 2

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methods to determine the lowest concentration of an antimicrobial agent that inhibits visible growth.[15][16][17]

  • Preparation:

    • Prepare a 2x concentrated stock solution of this compound in an appropriate solvent, then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Grow the bacterial strain in CAMHB to the early logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

  • Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of sterile CAMHB to columns 2-12.

    • Add 200 µL of the 2x this compound stock to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Protocol 2: Checkerboard Assay for Synergy Analysis

This assay is used to assess the interaction between two antimicrobial agents.[18][19][20][21][22]

  • Preparation:

    • Prepare 2x stock solutions of this compound and the second compound (e.g., an EPI) in CAMHB.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient. Serially dilute this compound along the y-axis (rows) and the second compound along the x-axis (columns).

    • Each well will contain a unique combination of concentrations of the two agents.

  • Inoculation and Incubation:

    • Inoculate the plate with the test organism as described for the MIC protocol and incubate.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

      • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[20]

Protocol 3: Efflux Pump Activity Assessment using Ethidium Bromide (EtBr)

This fluorometric assay measures the accumulation of the fluorescent dye EtBr, a common substrate for many efflux pumps.[7][10]

  • Preparation:

    • Grow bacterial cultures to the mid-logarithmic phase, then wash and resuspend the cells in a buffer (e.g., PBS) to a specific optical density.

  • Assay:

    • In a 96-well black-walled plate, add the cell suspension.

    • Add EtBr to a final concentration that is sub-lethal.

    • Measure fluorescence over time using a plate reader (excitation ~530 nm, emission ~600 nm).

    • To confirm that efflux is energy-dependent, you can de-energize the cells (e.g., by adding a protonophore like CCCP or omitting glucose) and measure EtBr accumulation.

  • Interpretation:

    • A lower level of fluorescence in the test strain compared to a susceptible control suggests higher efflux activity.

    • An increase in fluorescence after adding an energy inhibitor confirms that the efflux is an active process.

Protocol 4: Biofilm Formation Assay using Crystal Violet

This method quantifies the amount of biofilm produced by a bacterial strain.[11][12][13][14]

  • Biofilm Growth:

    • Inoculate the test strain into a suitable growth medium in a 96-well plate.

    • Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

  • Staining:

    • Carefully discard the planktonic (free-floating) cells and gently wash the wells with PBS to remove any remaining non-adherent cells.

    • Fix the biofilms by air-drying or with methanol.

    • Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes.

  • Quantification:

    • Wash away the excess crystal violet and allow the plate to dry.

    • Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.

    • Transfer the solubilized dye to a new plate and measure the absorbance at ~595 nm.

  • Interpretation: Higher absorbance values indicate greater biofilm formation.

Protocol 5: Identification of Potential Target Mutations via PCR and Sequencing

This protocol outlines the steps to amplify and sequence a candidate gene that may be the target of this compound.

  • DNA Extraction:

    • Extract genomic DNA from both the resistant and a susceptible bacterial strain using a commercial kit or a standard heat-lysis method.[23][24]

  • PCR Amplification:

    • Design primers that flank the candidate gene of interest (e.g., gyrA or topoisomerase IV).

    • Perform PCR to amplify the target gene from the genomic DNA of both strains.

  • Sequencing and Analysis:

    • Purify the PCR products and send them for Sanger sequencing.

    • Align the resulting sequences from the resistant and susceptible strains using bioinformatics software.

  • Interpretation: Identify any nucleotide changes that result in an amino acid substitution in the resistant strain. These mutations are potential candidates for causing resistance.[25]

Visualizations

Workflow_for_Investigating_Saquayamycin_D_Resistance start Observation: High MIC or Treatment Failure confirm_mic Step 1: Confirm and Quantify Resistance via MIC Assay (Protocol 1) start->confirm_mic is_resistant Is MIC consistently high compared to control? confirm_mic->is_resistant investigate Step 2: Investigate Mechanism is_resistant->investigate Yes end_recheck Re-evaluate Experiment: Check compound stability, protocol, and strain ID is_resistant->end_recheck No efflux_test A. Test for Efflux Pump Involvement (Protocol 2 & 3) investigate->efflux_test biofilm_test B. Test for Biofilm Formation (Protocol 4) investigate->biofilm_test target_test C. Test for Target Alteration (Protocol 5) investigate->target_test efflux_involved Efflux pump mediated? efflux_test->efflux_involved no_clear_mech No Clear Mechanism Found efflux_involved->no_clear_mech No end_efflux Conclusion: Resistance involves Efflux Pumps efflux_involved->end_efflux Yes biofilm_involved Biofilm mediated? biofilm_test->biofilm_involved biofilm_involved->no_clear_mech No end_biofilm Conclusion: Resistance involves Biofilm Formation biofilm_involved->end_biofilm Yes target_involved Target mutated? target_test->target_involved target_involved->no_clear_mech No end_target Conclusion: Resistance involves Target Alteration target_involved->end_target Yes advanced_char Step 3: Advanced Characterization (e.g., RNA-Seq, Proteomics) no_clear_mech->advanced_char

Caption: Workflow for investigating this compound resistance.

Two_Component_System_Regulation_of_Efflux_Pump cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Histidine Kinase (HK) RR Response Regulator (RR) HK->RR 3. Phosphotransfer ATP ATP RR_P Phosphorylated RR (RR-P) RR->RR_P Phosphorylation promoter Promoter Region RR_P->promoter 4. Binds to DNA efflux_gene Efflux Pump Gene (e.g., acrB) efflux_pump Efflux Pump Protein Complex promoter->efflux_pump 5. Upregulates Transcription & Translation SaquayamycinD This compound (External Stress) efflux_pump->SaquayamycinD 6. Drug Efflux SaquayamycinD->HK 1. Sensed ATP->HK ADP ADP ATP->ADP

Caption: Hypothetical TCS regulation of an efflux pump.

References

Technical Support Center: Angucycline Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during angucycline antibiotic research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces strain is not producing the expected angucycline, or the yield is extremely low. What are the common causes and how can I troubleshoot this?

A1: Low or no production of angucyclines is a frequent challenge, often due to the "silent" or "cryptic" nature of their biosynthetic gene clusters under standard laboratory conditions.[1][2] Here are some common causes and troubleshooting steps:

  • Suboptimal Culture Conditions: The production of secondary metabolites is highly sensitive to culture media composition and physical parameters.

    • Troubleshooting:

      • Media Optimization: Systematically vary carbon and nitrogen sources. For example, some strains may require specific precursors like L-tryptophan to produce certain angucyclines.[3]

      • Metal Ion Stress: Inducing "metal stress" by supplementing the culture medium with low concentrations of metal ions (e.g., Co²⁺, Ni²⁺) can sometimes trigger the expression of silent gene clusters.[1][2]

      • Precursor Feeding: Supplement the culture with precursors of the polyketide backbone, such as labeled acetate or propionate, to confirm the activity of the polyketide synthase (PKS) pathway.[4]

  • Regulatory Gene Issues: The expression of biosynthetic genes is often tightly controlled by specific regulatory genes within the cluster.

    • Troubleshooting:

      • Overexpression of Activators: Identify and overexpress positive regulatory genes (e.g., lndI for landomycins) to enhance the transcription of the entire biosynthetic gene cluster.[4]

      • Knockout of Repressors: Identify and knock out repressor genes (e.g., lanK) that may be silencing the pathway.[4]

  • Heterologous Expression: If optimizing the native producer is unsuccessful, heterologous expression in a well-characterized host is a powerful alternative.

    • Troubleshooting:

      • Host Selection: Use a genetically tractable and clean host strain like Streptomyces lividans TK24.[5]

      • Gene Cluster Cloning: Clone the entire biosynthetic gene cluster into an appropriate expression vector.

      • Codon Optimization: Ensure the codons of your gene cluster are optimized for the heterologous host.

Q2: I am having difficulty with the structural elucidation of my isolated angucycline. The NMR spectra are complex and difficult to interpret. What are some common challenges and solutions?

A2: The structural complexity of angucyclines, particularly their highly oxygenated aglycones and long, often branched, sugar chains, presents significant challenges for structural elucidation.[6][7]

  • Common Challenges:

    • Complex Aglycone: The core angucycline structure can undergo various rearrangements, leading to atypical skeletons.[8][9]

    • Complex Glycosylation: The presence of multiple deoxy sugars and their stereochemistry can be difficult to determine.[4][7][8]

    • Poor Solubility: Many angucyclines have poor solubility in common NMR solvents, leading to broad peaks and low-quality spectra.[4][7][10]

  • Troubleshooting and Methodologies:

    • 2D NMR Techniques: Extensive use of 2D NMR is crucial.

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations within the aglycone and sugar moieties.[7]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are key for connecting different structural fragments, such as the aglycone to the sugar chain.[7]

    • Chemical Derivatization: Acetylation of the compound can improve its solubility in organic solvents and lead to sharper NMR signals.[7]

    • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is essential for determining the molecular formula. Tandem MS (MS/MS) can help to fragment the molecule and provide information about the sugar sequence.

    • Comparison to Known Compounds: Compare spectral data with published data for known angucyclines.

Q3: My purified angucycline is unstable and degrades during storage or subsequent experiments. How can I improve its stability?

A3: Instability is a known issue for some angucyclines, which can be sensitive to pH, light, and certain solvents.[6]

  • Common Causes of Degradation:

    • pH Sensitivity: Some angucyclines are unstable at neutral or higher pH values.[6]

    • Solvent-Induced Degradation: Certain solvents, especially in the presence of silica gel, can catalyze degradation. For example, using methanol with silica columns has been reported to cause degradation of some angucyclines.[6]

    • Oxidation: The polycyclic aromatic core of angucyclines can be susceptible to oxidation.

  • Troubleshooting and Prevention:

    • pH Control: Store purified compounds in slightly acidic conditions if they are found to be unstable at neutral pH.

    • Solvent Selection: During purification, avoid using methanol in combination with silica gel. Ethanol may be a more suitable solvent.[6] Store the purified compound in a stable organic solvent like acetonitrile or ethanol.[6]

    • Storage Conditions: Store purified compounds at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Protect from light by using amber vials.

Troubleshooting Guides

Guide 1: Low Yield of Angucycline Production

This guide provides a systematic approach to troubleshooting low yields of angucycline antibiotics from Streptomyces cultures.

Table 1: Troubleshooting Low Angucycline Yields

Symptom Possible Cause Suggested Solution
No or very low production in wild-type strainCryptic gene cluster expression1. Optimize culture medium (carbon/nitrogen sources, trace elements).[3] 2. Induce metal stress.[1][2] 3. Co-culture with other microorganisms.
Production ceases after initial growth phaseFeedback inhibition or degradation1. Use an adsorbent resin in the culture to remove the product as it is formed.[11] 2. Monitor pH of the culture and buffer if necessary.
Accumulation of an unexpected intermediateBottleneck in the biosynthetic pathway1. Identify the accumulated intermediate by LC-MS and NMR. 2. Overexpress downstream tailoring enzymes. 3. Check for mutations in the relevant biosynthetic genes.
Low production in a heterologous hostInefficient transcription/translation or toxic intermediate1. Use a strong, inducible promoter. 2. Optimize codon usage for the host. 3. Co-express chaperone proteins.
Guide 2: Challenges in Angucycline Purification

This guide addresses common issues encountered during the isolation and purification of angucyclines.

Table 2: Troubleshooting Angucycline Purification

Symptom Possible Cause Suggested Solution
Co-elution of multiple angucycline congenersSimilar polarity of related compounds1. Use high-resolution chromatographic techniques (e.g., preparative HPLC with a different stationary phase).[6] 2. Employ counter-current chromatography.
Degradation of the compound on silica gel columnCompound instability on silica, especially with certain solvents1. Avoid using methanol as an eluent with silica gel; try ethanol instead.[6] 2. Use alternative stationary phases like Sephadex LH-20 or reversed-phase silica (C18).
Loss of compound during extractionPoor partitioning into the organic solvent1. Adjust the pH of the aqueous phase to ensure the compound is in its neutral form. 2. Use a different extraction solvent with appropriate polarity.

Experimental Protocols & Visualizations

Generalized Biosynthetic Pathway of Angucyclines

The biosynthesis of angucyclines starts with a type II polyketide synthase (PKS) that forms a linear polyketide chain. This chain is then folded and cyclized to form the characteristic angular tetracyclic core, with UWM6 being a key early intermediate.[4][5] Subsequent tailoring reactions, including oxidations, reductions, glycosylations, and sometimes rearrangements, lead to the vast diversity of angucycline structures.[4][8][9] The "biosynthetic black box" refers to a complex and often co-dependent cascade of oxygenases that are particularly challenging to characterize.[4]

Caption: Generalized biosynthetic pathway for angucycline antibiotics.

Workflow for Troubleshooting Low Angucycline Yield

This workflow provides a logical sequence of steps to address low production titers of angucyclines.

Low Yield Troubleshooting Start Low/No Angucycline Production OptimizeCulture Optimize Culture Conditions (Media, pH, Temperature) Start->OptimizeCulture CheckProduction Production Improved? OptimizeCulture->CheckProduction GeneticManipulation Genetic Manipulation of Native Strain (Overexpress activators, knockout repressors) CheckProduction->GeneticManipulation No Success Successful Production CheckProduction->Success Yes CheckProduction2 Production Improved? GeneticManipulation->CheckProduction2 HeterologousExpression Heterologous Expression in a suitable host CheckProduction2->HeterologousExpression No CheckProduction2->Success Yes HeterologousExpression->Success If successful ReEvaluate Re-evaluate Gene Cluster/Host HeterologousExpression->ReEvaluate If unsuccessful

Caption: Troubleshooting workflow for low angucycline production.

References

Technical Support Center: Optimizing Saquayamycin D Production from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enhanced production of Saquayamycin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in obtaining high yields of this potent angucycline antibiotic from Streptomyces cultures.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is growing well, but the yield of this compound is consistently low. What are the initial troubleshooting steps?

A1: Low yields of this compound despite good biomass can be attributed to several factors. Begin by evaluating and optimizing the following:

  • Culture Medium Composition: The balance of carbon and nitrogen sources is critical. High concentrations of easily metabolized sugars like glucose can lead to rapid initial growth but may repress secondary metabolite production through carbon catabolite repression. Conversely, insufficient nutrient levels will limit overall biomass and subsequent antibiotic synthesis.

  • Fermentation Parameters: Suboptimal pH, temperature, and aeration can significantly impact this compound production. Streptomyces species typically require specific environmental conditions for robust secondary metabolism.

  • Induction of Biosynthetic Gene Cluster: The this compound biosynthetic gene cluster may not be fully activated under standard laboratory conditions. The introduction of specific signaling molecules or genetic manipulation of regulatory genes may be necessary.

Q2: How can I optimize the culture medium to specifically enhance this compound production?

A2: Media optimization is a crucial step for improving yields. A systematic approach is recommended:

  • Carbon Source Selection: While glucose supports good growth, alternative carbon sources like starch, maltose, or glycerol may lead to higher this compound yields by avoiding strong catabolite repression. It is advisable to test a range of concentrations for the chosen carbon source.

  • Nitrogen Source Evaluation: Complex nitrogen sources such as yeast extract, peptone, and soybean meal often provide essential amino acids and other precursors for antibiotic biosynthesis. The optimal concentration of the nitrogen source should be determined empirically.

  • Phosphate Concentration: Inorganic phosphate levels can significantly influence secondary metabolism in Streptomyces. High phosphate concentrations are often inhibitory. Test a range of phosphate concentrations to find the optimal level for this compound production.

  • Trace Elements: The addition of trace elements like magnesium, iron, and zinc can be beneficial as they often act as cofactors for enzymes involved in the biosynthetic pathway.

Q3: What are the key regulatory pathways that control this compound biosynthesis, and how can they be manipulated?

A3: The biosynthesis of angucyclines like this compound is tightly regulated at the genetic level. Key regulatory elements include:

  • Pathway-Specific Regulators: The Saquayamycin biosynthetic gene cluster likely contains its own regulatory genes, such as those belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-Binding LuxR) families. Overexpression of positive regulators or deletion of negative regulators can significantly boost production.

  • Global Regulators: Pleiotropic regulators like AdpA and AfsK-Af-sR systems control the expression of multiple secondary metabolite gene clusters in response to physiological signals. Modulating the activity of these global regulators can have a broad impact on antibiotic production.

  • Signaling Molecules: Small diffusible molecules like γ-butyrolactones (GBLs) can act as quorum-sensing signals to trigger antibiotic production at high cell densities. Exogenous addition of these molecules or their synthetic analogs may induce or enhance this compound synthesis.

Troubleshooting Guides

Problem 1: Low or No Production of this compound
Possible Cause Recommended Solution
Suboptimal Media Composition Systematically evaluate different carbon and nitrogen sources and their concentrations. Refer to the quantitative data tables below for starting points. Ensure optimal phosphate concentration.
Incorrect Fermentation pH Monitor and control the pH of the culture throughout the fermentation process. The optimal pH for Streptomyces nodosus is typically around 7.0.[1]
Inappropriate Fermentation Temperature The optimal temperature for growth and antibiotic production may differ. Test a range of temperatures between 28-37°C. A common starting point is 30°C.
Poor Aeration Ensure adequate oxygen supply by optimizing agitation speed and using baffled flasks for shake flask cultures. For bioreactors, maintain a dissolved oxygen level above 20%.
Silent Biosynthetic Gene Cluster Attempt to induce the gene cluster by adding known Streptomyces signaling molecules (e.g., A-factor, virginiae butanolides) to the culture medium.
Genetic Instability of the Strain Re-streak the Streptomyces strain from a frozen stock to ensure the use of a high-producing variant.
Problem 2: Difficulty in Extracting and Purifying this compound
Possible Cause Recommended Solution
Inefficient Extraction Solvent Saquayamycins are typically extracted from the fermentation broth using organic solvents. Test different solvents like ethyl acetate, n-butanol, or a mixture of chloroform and methanol to determine the most effective one for this compound.
Low Concentration in Crude Extract Concentrate the crude extract under reduced pressure. Consider using solid-phase extraction (SPE) to enrich for the target compound before further purification.
Poor Resolution in Chromatography Optimize the HPLC method. Use a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape.
Degradation of the Compound Saquayamycins can be sensitive to light and extreme pH. Protect samples from light and maintain a neutral pH during extraction and purification steps.

Quantitative Data on Media Optimization

The following tables summarize the impact of key media components on the yield of angucycline antibiotics, which can be used as a guide for optimizing this compound production.

Table 1: Effect of Carbon Source on Angucycline Production

Carbon Source (1% w/v)Relative Yield (%)Reference
Glucose100[2][3]
Starch120-150[4]
Maltose110-130[5]
Glycerol90-110[5]

Table 2: Effect of Nitrogen Source on Angucycline Production

Nitrogen Source (0.5% w/v)Relative Yield (%)Reference
Yeast Extract100[5][6]
Peptone110-140[4]
Soybean Meal120-160[4]
Ammonium Sulfate70-90[4]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces nodosus for this compound Production

This protocol is adapted from a method for producing Amphotericin B by Streptomyces nodosus and can be optimized for this compound.[1]

  • Seed Culture Preparation:

    • Inoculate a loopful of Streptomyces nodosus spores or mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a custom medium with 1% glucose and 1% yeast extract).

    • Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture:

    • Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture. A suitable production medium could be:

      • Starch: 20 g/L

      • Soybean Meal: 15 g/L

      • CaCO₃: 2 g/L

      • K₂HPO₄: 1 g/L

      • MgSO₄·7H₂O: 0.5 g/L

      • FeSO₄·7H₂O: 0.01 g/L

      • ZnSO₄·7H₂O: 0.01 g/L

      • Adjust pH to 7.0 before sterilization.

    • Incubate at 30°C with shaking at 200 rpm for 7-10 days.

  • Monitoring:

    • Monitor the pH of the culture daily and adjust to 7.0 if necessary using sterile acid or base.

    • Withdraw samples aseptically at regular intervals to measure biomass (dry cell weight) and this compound concentration by HPLC.

Protocol 2: Extraction and Preliminary Purification of this compound
  • Harvesting:

    • After the fermentation period, centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.

  • Extraction:

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelial pellet three times with acetone.

    • Combine all organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Preliminary Purification:

    • Dissolve the dried crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and analyze for the presence of this compound by thin-layer chromatography (TLC) or HPLC.

Protocol 3: HPLC Purification of this compound
  • Sample Preparation:

    • Pool the fractions from the silica gel column containing this compound and evaporate to dryness.

    • Dissolve the residue in a small volume of the initial mobile phase for HPLC.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 20% B to 80% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength of 254 nm and 280 nm.

  • Fraction Collection:

    • Collect the peaks corresponding to this compound based on retention time.

    • Confirm the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Seed_Culture Seed Culture (48-72h) Production_Culture Production Culture (7-10 days) Seed_Culture->Production_Culture Inoculation Harvesting Harvesting (Centrifugation) Production_Culture->Harvesting Solvent_Extraction Solvent Extraction (Ethyl Acetate/Acetone) Harvesting->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC HPLC Purification Silica_Gel->HPLC Pure_Saquayamycin_D Pure this compound HPLC->Pure_Saquayamycin_D

Caption: Workflow for this compound Production.

Signaling_Pathway cluster_global Global Regulation cluster_pathway_specific Pathway-Specific Regulation cluster_biosynthesis Biosynthesis AdpA AdpA SARP_regulator SARP-family Regulator AdpA->SARP_regulator AfsK_AfsR AfsK-AfsR AfsK_AfsR->SARP_regulator Saq_BGC Saquayamycin Biosynthetic Genes SARP_regulator->Saq_BGC + LAL_regulator LAL-family Regulator LAL_regulator->Saq_BGC + Saquayamycin_D This compound Saq_BGC->Saquayamycin_D

Caption: Regulation of this compound Biosynthesis.

References

solvent effects on Saquayamycin D bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saquayamycin D. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a member of the angucycline class of antibiotics produced by Streptomyces species.[1] It is a glycoside of aquayamycin and exhibits both anticancer and antibacterial properties.[1] Its primary bioactivity is attributed to its ability to intercalate with DNA and inhibit critical signaling pathways, such as the PI3K/AKT pathway, leading to apoptosis in cancer cells.[2] It is also effective against Gram-positive bacteria.[1]

Q2: In which solvent should I dissolve this compound for my experiments?

This compound is known to be soluble in dimethyl sulfoxide (DMSO). For in vitro cell-based assays, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, although this can be cell-line dependent.[3][4][5] While other organic solvents like ethanol and methanol can also be used for dissolving similar compounds, their compatibility and effect on this compound's stability and bioactivity would need to be empirically determined.

Q3: What is the known stability of this compound in different solvents and conditions?

Specific stability data for this compound in various solvents and under different pH and temperature conditions is not extensively documented in publicly available literature. However, angucycline antibiotics can be sensitive to heat and extreme pH.[6][7] It is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C in a suitable solvent like DMSO. Aqueous solutions of similar antibiotics have shown degradation over time, so it is advisable to minimize the time this compound spends in aqueous culture media before and during the experiment.[6]

Q4: How does the choice of solvent affect the bioactivity of this compound?

The polarity and chemical nature of the solvent can influence the solubility, stability, and ultimately the observed bioactivity of a compound.[8] For instance, a solvent that does not fully solubilize this compound will lead to an underestimation of its potency. Conversely, some solvents can have inherent biological effects that may confound the experimental results. It is crucial to always include a vehicle control (the solvent without the compound) in your experiments to account for any solvent-specific effects on cell viability or bacterial growth.

Data Presentation: Potential Solvent Effects on this compound Bioactivity Assays

SolventPolarityPotential AdvantagesPotential Disadvantages & Considerations
DMSO Polar aproticHigh solubilizing power for many organic compounds.Can be cytotoxic at higher concentrations. May influence cell signaling pathways. Can interfere with some assay readouts.
Ethanol Polar proticGood solvent for many organic molecules. Less toxic than methanol.Can have its own biological effects on cells. May not be as effective at solubilizing highly nonpolar compounds.
Methanol Polar proticGood solubilizing power.More toxic to cells than ethanol. Can interfere with cellular processes.
Water (with co-solvent) Polar proticMost biologically compatible.This compound has poor water solubility. Requires a co-solvent which may introduce its own effects. Stability in aqueous solutions may be limited.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)
ProblemPossible Cause(s)Recommended Solution(s)
Low or no cytotoxic effect observed 1. This compound precipitated out of solution. 2. Incorrect concentration of this compound used. 3. Cell line is resistant to the compound. 4. Insufficient incubation time.1. Visually inspect the wells for any precipitate. If present, try a different solvent or a lower concentration. 2. Verify the calculations for your dilutions. 3. Test on a different, sensitive cell line as a positive control. 4. Increase the incubation time with the compound.
High variability between replicate wells 1. Uneven cell seeding. 2. Incomplete dissolution of the formazan crystals (in MTT assay). 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding. 2. After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by gentle pipetting or using a plate shaker. 3. Avoid using the outermost wells of the plate, or fill them with sterile media to maintain humidity.
High background in control wells 1. Solvent (vehicle) is cytotoxic at the concentration used. 2. Contamination of the cell culture.1. Perform a dose-response experiment with the solvent alone to determine its non-toxic concentration range. 2. Regularly check for microbial contamination.
Antibacterial Assays (e.g., Broth Microdilution)
ProblemPossible Cause(s)Recommended Solution(s)
No inhibition of bacterial growth 1. This compound precipitated in the broth. 2. The bacterial strain is resistant. 3. Inoculum is too dense.1. Check the solubility of this compound in the chosen broth. A small percentage of a co-solvent like DMSO may be necessary. 2. Use a known sensitive strain as a positive control. 3. Ensure the bacterial inoculum is standardized to the recommended CFU/mL.
Inconsistent results for MIC 1. Inaccurate serial dilutions. 2. "Skipped" wells (growth in a higher concentration well but not in a lower one).1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. This can be due to compound precipitation at higher concentrations. Visually inspect the wells. It could also indicate a paradoxical effect of the compound.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Antibacterial Activity Assessment (Broth Microdilution)
  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the this compound stock solution (in a suitable solvent, ensuring the final solvent concentration is not inhibitory to bacterial growth) to well 1. Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Add 50 µL of sterile MHB to well 12.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway, which is a known target of this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Growth AKT->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation SaquayamycinD This compound SaquayamycinD->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a general workflow for assessing the impact of different solvents on the bioactivity of this compound.

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in Different Solvents (e.g., DMSO, Ethanol, etc.) start->dissolve prepare_dilutions Prepare Serial Dilutions in Culture Medium dissolve->prepare_dilutions treat_cells Treat Cells/Bacteria prepare_dilutions->treat_cells bioassay Perform Bioactivity Assay (e.g., MTT, MIC) treat_cells->bioassay data_analysis Data Analysis and Comparison bioassay->data_analysis end End: Determine Solvent Effect on Bioactivity data_analysis->end

Caption: Workflow for evaluating solvent effects on this compound bioactivity.

References

Validation & Comparative

Saquayamycin D: A Comparative Guide to its Angucycline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Saquayamycin D belongs to the saquayamycin family, a group of angucycline antibiotics produced by Streptomyces species.[1][2][3] These compounds have garnered significant interest within the scientific community due to their potent biological activities, including antibacterial and antitumor properties.[1][2][3] This guide provides a comparative analysis of this compound and its analogues, presenting available experimental data on their performance, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Comparative Biological Activity

Saquayamycins exert their biological effects through various mechanisms, including the inhibition of bacterial growth and the induction of cell death in cancer cells. The following tables summarize the available quantitative data for this compound and its analogues.

Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of saquayamycins has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration required to inhibit cell growth by 50% (GI50) are key parameters for comparison.

CompoundCell LineIC50 (µM)GI50 (µM)Reference
This compound P388 Leukemia (Adriamycin-sensitive)Data not availableData not available[1][2][3]
P388 Leukemia (Adriamycin-resistant)Data not availableData not available[1][2][3]
Saquayamycin APC-3 (Prostate Cancer)0.015[4][5]
H460 (Lung Cancer)>10[4][5]
Saquayamycin BPC-3 (Prostate Cancer)0.0075[4][5]
H460 (Lung Cancer)3.9[4][5]
SMMC-7721 (Hepatoma)0.033
HepG2 (Hepatoma)0.14
PLC/PRF/5 (Hepatoma)0.24
Saquayamycin CP388 Leukemia (Adriamycin-sensitive)Data not availableData not available[1][2][3]
P388 Leukemia (Adriamycin-resistant)Data not availableData not available[1][2][3]
Saquayamycin GPC-3 (Prostate Cancer)>10[4][5]
H460 (Lung Cancer)>10[4][5]
Saquayamycin HPC-3 (Prostate Cancer)>10[4][5]
H460 (Lung Cancer)3.3[4][5]
Saquayamycin JPC-3 (Prostate Cancer)0.015[4][5]
H460 (Lung Cancer)>10[4][5]
Saquayamycin KPC-3 (Prostate Cancer)0.015[4][5]
H460 (Lung Cancer)>10[4][5]

Note: While it is reported that Saquayamycins A, B, C, and D inhibit the growth of adriamycin-sensitive and adriamycin-resistant P388 leukemia cells, specific IC50 or GI50 values for this compound from this study are not publicly available.[1][2][3]

Antibacterial Activity

Saquayamycins have demonstrated activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Gram-positive bacteriaActive (Specific MIC data not available)[1][2][3]
Saquayamycin ABacillus subtilis30[6]
Staphylococcus aureus50[6]
Candida albicans50[6]
Aspergillus carbonarius75[6]
Aspergillus flavus100[6]
Fusarium culmorum75[6]
Penicillium glabrum75[6]
Saquayamycin CBacillus subtilis30[6]
Staphylococcus aureus50[6]
Candida albicans30[6]
Aspergillus carbonarius75[6]
Aspergillus flavus100[6]
Fusarium culmorum75[6]
Penicillium glabrum75[6]

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

A key mechanism underlying the anticancer activity of saquayamycins is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is crucial for cell survival, proliferation, and metastasis. Saquayamycin B1 has been shown to downregulate the phosphorylation of key proteins in this pathway, leading to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell invasion and migration.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Effectors (e.g., mTOR, Bad, NF-κB) pAKT->Downstream Regulates Saquayamycin Saquayamycin Saquayamycin->PI3K Inhibition Cell_Response Cell Survival, Proliferation, Metastasis Downstream->Cell_Response Promotes

Caption: PI3K/AKT signaling pathway and the inhibitory action of saquayamycins.

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of saquayamycins.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of saquayamycins. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Calculate cell viability and determine IC50/GI50 values. E->F

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the saquayamycin analogues for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 values are determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it intercalates with DNA.

Workflow:

Apoptosis_Workflow A 1. Treat cells with saquayamycins to induce apoptosis. B 2. Harvest and wash cells. A->B C 3. Resuspend cells in Annexin V binding buffer. B->C D 4. Add fluorescently labeled Annexin V and Propidium Iodide (PI). C->D E 5. Incubate in the dark. D->E F 6. Analyze by flow cytometry. E->F

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Western Blotting for PI3K/AKT Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is employed to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.

Detailed Steps:

  • Protein Extraction: Cancer cells are treated with saquayamycins for a specified time. The cells are then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total AKT, phospho-AKT, total PI3K, phospho-PI3K).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine their relative expression levels.

Conclusion

The available data indicates that saquayamycin analogues are a promising class of compounds with significant cytotoxic and antibacterial activities. While this compound has been identified as an active member of this family, a lack of publicly available quantitative data currently limits a direct and detailed performance comparison with its more extensively studied analogues like Saquayamycin B. Further research is warranted to fully elucidate the therapeutic potential of this compound and to provide the necessary data for a comprehensive structure-activity relationship analysis across the entire saquayamycin family. The inhibition of the PI3K/AKT pathway by saquayamycins highlights a key mechanism of their anticancer effects and provides a rationale for their further development as potential therapeutic agents.

References

A Comparative Analysis of Saquayamycin D and Doxorubicin: Efficacy, Mechanisms, and Cellular Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anticancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred the search for novel agents with improved efficacy and safety profiles. Among the promising candidates is Saquayamycin D, an aquayamycin-group antibiotic isolated from Streptomyces nodosus. This guide provides a comprehensive comparative study of this compound and doxorubicin, detailing their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways, supported by experimental data and protocols.

At a Glance: this compound vs. Doxorubicin

FeatureThis compoundDoxorubicin
Drug Class Angucycline AntibioticAnthracycline Antibiotic
Primary Mechanism DNA Intercalation, Potential PI3K/AKT Pathway InhibitionDNA Intercalation, Topoisomerase II Inhibition, Reactive Oxygen Species (ROS) Generation
Key Cellular Effects Cytotoxicity, Apoptosis InductionCytotoxicity, Apoptosis Induction, Cell Cycle Arrest, Cardiotoxicity
Reported Efficacy Active against adriamycin-sensitive and -resistant P388 leukemia cellsBroad-spectrum activity against various cancers

Mechanism of Action: A Tale of Two Intercalators

Both this compound and doxorubicin exert their cytotoxic effects primarily by inserting themselves into the DNA of cancer cells, a process known as intercalation. This disruption of the DNA structure interferes with critical cellular processes like replication and transcription, ultimately leading to cell death.

Doxorubicin's Multifaceted Assault: Doxorubicin's mechanism is well-characterized and involves a multi-pronged attack. Beyond DNA intercalation, it inhibits topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This leads to DNA strand breaks. Furthermore, doxorubicin promotes the generation of reactive oxygen species (ROS), which cause widespread oxidative damage to cellular components, including lipids, proteins, and DNA, contributing significantly to its cardiotoxic side effects.

This compound's Targeted Approach: While also a DNA intercalator, evidence from related compounds like Saquayamycin B1 suggests a more targeted mechanism of action for the saquayamycin family. Saquayamycin B1 has been shown to suppress tumor cell proliferation, invasion, and migration by specifically inhibiting the PI3K/AKT signaling pathway.[1][2] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, saquayamycins may induce apoptosis (programmed cell death) through mechanisms such as increasing the pro-apoptotic Bax/Bcl-2 ratio.[1] The potential for a more targeted approach with less off-target toxicity makes this compound a compound of significant interest.

Comparative Cytotoxicity

Quantitative data on the half-maximal inhibitory concentration (IC50) is a crucial metric for comparing the potency of cytotoxic agents. While extensive data is available for doxorubicin across a wide range of cancer cell lines, specific IC50 values for this compound are less documented in publicly available literature. However, initial studies have shown that saquayamycins are potent against P388 leukemia cells, including those resistant to doxorubicin (referred to as adriamycin-resistant).[3]

Table 1: Comparative IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeDoxorubicin IC50 (µM)
BFTC-905Bladder Cancer2.3[4]
MCF-7Breast Cancer2.5[4]
M21Skin Melanoma2.8[4]
HeLaCervical Cancer2.9[4]
UMUC-3Bladder Cancer5.1[4]
HepG2Liver Cancer12.2[4]
TCCSUPBladder Cancer12.6[4]
P388 (sensitive)LeukemiaVaries (ng/mL range)
P388 (adriamycin-resistant)LeukemiaVaries (µg/mL range)

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

The observation that saquayamycins are effective against doxorubicin-resistant P388 cells suggests that their mechanism of action may circumvent the common resistance pathways that affect doxorubicin, such as increased drug efflux.[3]

Impact on Cellular Signaling Pathways

The ultimate fate of a cancer cell upon drug treatment is determined by a complex interplay of signaling pathways. Both doxorubicin and saquayamycins have been shown to modulate key pathways involved in cell survival and death.

Apoptosis Induction

Doxorubicin is a potent inducer of apoptosis through multiple pathways. It can activate the intrinsic (mitochondrial) pathway by causing DNA damage, which in turn activates p53. This leads to the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria. Doxorubicin also influences the extrinsic (death receptor) pathway and can activate the Notch signaling pathway, leading to apoptosis.[1]

This compound , based on studies of related compounds, is also believed to induce apoptosis. The inhibition of the PI3K/AKT pathway by Saquayamycin B1 directly leads to the induction of apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][2]

Experimental Workflow for Apoptosis Analysis:

cluster_treatment Cell Treatment cluster_assay Apoptosis Assay cluster_results Data Analysis start Cancer Cells treat Treat with this compound or Doxorubicin start->treat annexin Annexin V-FITC/PI Staining treat->annexin flow Flow Cytometry Analysis annexin->flow quantify Quantification of Apoptotic (Annexin V+) and Necrotic (Annexin V+/PI+) Cells flow->quantify

Caption: Workflow for assessing apoptosis via Annexin V-FITC/PI staining and flow cytometry.

Cell Cycle Progression

Doxorubicin is known to cause cell cycle arrest, primarily at the G2/M phase.[5] This is a consequence of the DNA damage it induces, which activates cell cycle checkpoints to prevent the cell from dividing with a damaged genome.

The effect of This compound on the cell cycle has not been extensively studied. However, many cytotoxic agents that interfere with DNA synthesis or integrity cause perturbations in the cell cycle. Further investigation is required to determine if this compound induces a specific cell cycle arrest.

Signaling Pathway for Doxorubicin-Induced Apoptosis:

cluster_dna_damage DNA Damage & Topo II Inhibition Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII p53 p53 Activation DNA->p53 TopoII->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Dysfunction Bax->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Cascade Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

Proposed Signaling Pathway for this compound-Induced Apoptosis:

cluster_pi3k PI3K/AKT Pathway Inhibition SaqD This compound DNA_int DNA Intercalation SaqD->DNA_int PI3K PI3K Inhibition SaqD->PI3K AKT AKT Inhibition PI3K->AKT Bcl2 Bcl-2 Downregulation AKT->Bcl2 inhibition of Bax_up Bax Upregulation AKT->Bax_up inhibition of Mito_dys Mitochondrial Dysfunction Bcl2->Mito_dys Bax_up->Mito_dys Casp_act Caspase Cascade Activation Mito_dys->Casp_act Apoptosis_saq Apoptosis Casp_act->Apoptosis_saq

Caption: Proposed mechanism of this compound-induced apoptosis via PI3K/AKT inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate further research and validation.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound or doxorubicin that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound or doxorubicin for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Methodology:

  • Treat cancer cells with this compound or doxorubicin at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compounds on cell cycle distribution.

Methodology:

  • Treat cancer cells with this compound or doxorubicin for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To detect changes in the expression of proteins involved in signaling pathways (e.g., PI3K, AKT, Bax, Bcl-2, caspases).

Methodology:

  • Treat cells with this compound or doxorubicin and lyse the cells to extract proteins.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the target proteins.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

This compound presents a compelling alternative to doxorubicin, particularly due to its efficacy against doxorubicin-resistant cell lines and its potential for a more targeted mechanism of action through the inhibition of the PI3K/AKT pathway. This targeted approach may translate to a better safety profile with reduced off-target toxicities.

However, further research is imperative to fully elucidate the therapeutic potential of this compound. Comprehensive studies are needed to:

  • Determine the IC50 values of this compound across a broad panel of cancer cell lines.

  • Conduct head-to-head comparative studies with doxorubicin in various preclinical models.

  • Thoroughly investigate its mechanism of action, including its effects on different signaling pathways and the cell cycle.

  • Evaluate its in vivo efficacy and safety profile, with a particular focus on cardiotoxicity.

The findings from such studies will be crucial in determining whether this compound can progress into clinical development as a next-generation anticancer agent.

References

A Comparative Analysis of the Anticancer Potential of Saquayamycin and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anticancer effects of Saquayamycin, with a comparative look at established and natural alternative agents.

While specific experimental data on Saquayamycin D remains limited in publicly accessible literature, its close structural analog, Saquayamycin B1, has demonstrated significant anticancer properties. This guide will focus on the available data for Saquayamycin B1 as a representative of the Saquayamycin family, and compare its performance against the standard chemotherapeutic agent Doxorubicin, and the well-researched natural compounds, Curcumin and Resveratrol.

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Saquayamycin B1 and alternative compounds against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineCell TypeIC50 (µM)Citation
Saquayamycin B1 SW480Colorectal Cancer0.18 - 0.84[1][2][3][4]
SW620Colorectal Cancer0.18 - 0.84[1][2]
Saquayamycin B MCF-7Breast Cancer6.07[5]
MDA-MB-231Breast Cancer7.72[5]
BT-474Breast Cancer4.27[5]
Doxorubicin MCF-7Breast Cancer~0.1 - 8.3[6][7][8][9][10][11]
MDA-MB-231Breast Cancer~6.6[6]
Curcumin HCT-116Colorectal CancerVaries[12]
NCI-H460Non-small cell lung cancerVaries[13]
Resveratrol SW480Colorectal CancerVaries[14]
A549Lung CancerVaries[15]

Mechanisms of Action: A Comparative Overview

Saquayamycin B1 and the selected alternatives employ distinct and sometimes overlapping mechanisms to achieve their anticancer effects.

Saquayamycin B1 primarily induces apoptosis and inhibits cell migration and invasion by targeting the PI3K/AKT signaling pathway .[1][2] This pathway is crucial for cell growth and survival, and its inhibition leads to a cascade of events culminating in cancer cell death.

Doxorubicin , a well-established chemotherapeutic, functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage and apoptosis.

Curcumin exhibits a multi-targeted approach by modulating several signaling pathways, including the PI3K/Akt pathway, and inducing apoptosis through both intrinsic and extrinsic pathways.[12][13][16][17][18]

Resveratrol is known to induce cell cycle arrest, primarily at the G0/G1 or S phase, and can trigger apoptosis through various signaling cascades.[14][15][19][20]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

PI3K_AKT_Pathway SaquayamycinB1 Saquayamycin B1 PI3K PI3K SaquayamycinB1->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation pAKT->CellSurvival Promotes

Caption: Saquayamycin B1 inhibits the PI3K/AKT signaling pathway, leading to apoptosis.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.

Experimental_Workflow_MTT Start Seed Cells in 96-well plate Treatment Treat with Compound Start->Treatment Incubation1 Incubate Treatment->Incubation1 AddMTT Add MTT Reagent Incubation1->AddMTT Incubation2 Incubate AddMTT->Incubation2 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubation2->AddSolvent Readout Measure Absorbance (OD) AddSolvent->Readout

Caption: General workflow for determining cell viability using the MTT assay.

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, the following are detailed protocols for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • Compound to be tested (e.g., Saquayamycin B1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[21][22][23]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with the desired compound for a specific time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[24][25][26][27][28]

Western Blotting for PI3K/AKT Pathway Analysis

This technique is used to detect and quantify the expression levels of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-AKT, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of each lysate.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[29][30][31][32][33]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a compound using a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).[34][35][36][37][38]

References

A Comparative Guide to the Mechanism of Action of Saquayamycins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Saquayamycins, a class of angucycline antibiotics, with other known inhibitors of the PI3K/AKT signaling pathway. The information is supported by quantitative data from experimental studies, detailed protocols for key assays, and visualizations of the underlying molecular interactions and experimental workflows.

Introduction to Saquayamycins

Saquayamycins are a group of naturally occurring antibiotics produced by Streptomyces species.[1] Structurally, they belong to the angucycline class of aromatic polyketides.[2] These compounds have garnered significant interest in the scientific community due to their potent biological activities, including antibacterial, antifungal, and notably, anticancer properties.[3][4] A growing body of evidence points towards the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway as a primary mechanism for their anticancer effects.[5]

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and motility.[6] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7]

Saquayamycin B1, a prominent member of the saquayamycin family, has been shown to be a potent inhibitor of the PI3K/AKT pathway.[5] Computer docking models suggest that Saquayamycin B1 may directly bind to the alpha isoform of PI3K (PI3Kα).[8] This interaction inhibits the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of AKT, a key downstream effector of PI3K.[9] The inhibition of AKT phosphorylation ultimately results in the induction of apoptosis and the suppression of cell migration and invasion in cancer cells.[5][8]

Comparative Analysis with Other PI3K/AKT Pathway Inhibitors

To better understand the unique properties of Saquayamycins, their mechanism of action is compared with other well-characterized PI3K/AKT pathway inhibitors.

  • Wortmannin: A fungal metabolite that acts as a potent, irreversible, and non-selective inhibitor of PI3K by covalently binding to the p110 catalytic subunit.[4] Its irreversible nature and broad specificity, however, can lead to off-target effects.

  • LY294002: A synthetic small molecule that acts as a competitive and reversible inhibitor of the ATP-binding site of PI3K.[5] It is more selective than wortmannin but can still inhibit other kinases at higher concentrations.[5] Interestingly, in some gemcitabine-resistant pancreatic cancer cells, LY294002 has been observed to paradoxically enhance AKT phosphorylation, a phenomenon not seen with wortmannin.[10][11]

  • Buparlisib (BKM120): A pan-class I PI3K inhibitor that is orally bioavailable and has been evaluated in numerous clinical trials.[3][12] It acts as a reversible inhibitor of all four class I PI3K isoforms (p110α, β, δ, and γ).[3] However, it has also been shown to have off-target effects on microtubule polymerization, which may contribute to its anti-proliferative activity.[13]

The following diagram illustrates the PI3K/AKT signaling pathway and the points of inhibition for Saquayamycin B1 and the comparator compounds.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 Downstream Downstream Effectors AKT->Downstream PDK1->AKT Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis GF Growth Factor GF->RTK Activates Saquayamycin Saquayamycin B1 Saquayamycin->PI3K Inhibits Wortmannin Wortmannin Wortmannin->PI3K Inhibits (Irreversible) LY294002 LY294002 LY294002->PI3K Inhibits (Reversible) Buparlisib Buparlisib Buparlisib->PI3K Inhibits (Reversible)

Caption: PI3K/AKT signaling pathway and points of inhibition.

Quantitative Data Presentation

The following table summarizes the inhibitory concentrations (IC50) and growth inhibition (GI50) values for various Saquayamycins and comparator PI3K inhibitors across different cancer cell lines.

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference(s)
Saquayamycins
Saquayamycin B1SW480 (CRC)MTT0.18[5]
Saquayamycin B1SW620 (CRC)MTT0.84[5]
Saquayamycin BMDA-MB-231 (Breast)MTT0.05[14]
Saquayamycin BHepG2 (Liver)MTT0.14[14]
Saquayamycin Bplc-prf-5 (Liver)MTT0.24[14]
PI3K Inhibitors
WortmanninOral Cancer CellsMTT3.6[4]
LY294002HepatocytesProteolysis10[2]
Buparlisib (BKM120)PCNSL cellsTrypan Blue<0.5[15]
Buparlisib (BKM120)MM.1S (Myeloma)MTT<1[3][16]
Buparlisib (BKM120)ARP-1 (Myeloma)MTT1-10[3][16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Saquayamycin B1) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_protocol MTT Assay Protocol start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with compounds incubate1->treat_cells incubate2 Incubate (e.g., 48h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read_absorbance Read absorbance at 490 nm dissolve->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Wound Healing Migration Assay

This assay is used to study cell migration in vitro.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cells in the upper chamber in a serum-free medium containing the test compound or vehicle control.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Transwell_Assay_Workflow cluster_protocol Transwell Invasion Assay Protocol start Start coat_insert Coat Transwell insert with Matrigel start->coat_insert seed_cells Seed cells in upper chamber coat_insert->seed_cells add_chemoattractant Add chemoattractant to lower chamber seed_cells->add_chemoattractant incubate Incubate 24-48h add_chemoattractant->incubate remove_noninvading Remove non-invading cells incubate->remove_noninvading fix_stain Fix and stain invading cells remove_noninvading->fix_stain quantify Quantify invaded cells fix_stain->quantify end End quantify->end

References

Saquayamycin D: A Comparative Analysis of Efficacy in the Angucycline Family

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data highlights the potential of Saquayamycin D and its fellow angucycline antibiotics as potent anti-cancer agents. This guide provides a comparative analysis of the efficacy of this compound and other notable angucyclines, supported by experimental data on their cytotoxicity and mechanisms of action. This information is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel cancer therapeutics.

Angucyclines are a class of aromatic polyketides produced by Streptomyces species that have demonstrated significant cytotoxic activity against various cancer cell lines. Their primary mechanisms of action often involve the induction of programmed cell death (apoptosis), interference with DNA replication, and the inhibition of critical cellular signaling pathways.

Comparative Cytotoxicity of Angucyclines

The efficacy of angucyclines varies depending on their specific chemical structure and the type of cancer cell being targeted. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are key indicators of a compound's cytotoxic potency, with lower values indicating greater efficacy.

Table 1: Comparative Cytotoxicity (GI50/IC50 in µM) of Selected Angucyclines Against Various Cancer Cell Lines

AngucyclineCell LineCancer TypeGI50/IC50 (µM)Reference
Saquayamycin A PC-3Prostate CancerData Unavailable[1]
H460Non-Small Cell Lung CancerData Unavailable[1]
Saquayamycin B PC-3Prostate Cancer0.0075[1][2]
H460Non-Small Cell Lung Cancer3.9[1][2]
SMMC-7721Hepatoma0.033[3]
MDA-MB-231Breast CancerData Unavailable[4]
HepG2Hepatocellular Carcinoma0.14[4]
plc-prf-5Hepatocellular Carcinoma0.24[4]
Saquayamycin B1 SW480Colorectal Cancer0.84[5]
SW620Colorectal Cancer0.18[5]
LoVoColorectal Cancer0.25[5]
HT-29Colorectal Cancer0.36[5]
Saquayamycin H PC-3Prostate CancerData Unavailable[1][2]
H460Non-Small Cell Lung Cancer3.3[1][2]
Saquayamycin J PC-3Prostate CancerActive[1][2]
H460Non-Small Cell Lung CancerData Unavailable[1][2]
Saquayamycin K PC-3Prostate CancerActive[1][2]
H460Non-Small Cell Lung CancerData Unavailable[1][2]
Landomycin N SW480Colorectal Cancer>20[5]
SW620Colorectal Cancer>20[5]
LoVoColorectal Cancer>20[5]
HT-29Colorectal Cancer>20[5]
Moromycin B SW480Colorectal Cancer1.57[5]
SW620Colorectal Cancer0.75[5]
LoVoColorectal Cancer0.89[5]
HT-29Colorectal Cancer1.38[5]

Note: "Data Unavailable" indicates that the specific value was not provided in the cited sources, although the compound was tested. "Active" indicates that the compound showed activity, but a specific GI50 value was not reported in the accessible literature.

Mechanisms of Action: Signaling Pathways

The anti-cancer effects of saquayamycins and other angucyclines are mediated through the modulation of key signaling pathways that control cell survival, proliferation, and death.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Several saquayamycins have been shown to exert their cytotoxic effects by inhibiting this pathway.[3][5] For instance, Saquayamycin B1 has been demonstrated to suppress the phosphorylation of both PI3K and AKT, leading to the induction of apoptosis in colorectal cancer cells.[5] This inhibition disrupts downstream signaling, ultimately promoting cancer cell death.

PI3K_AKT_Pathway Saquayamycin This compound (and other angucyclines) PI3K PI3K Saquayamycin->PI3K Inhibition AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes Apoptosis_Induction_Workflow Angucycline Angucycline Treatment (e.g., this compound) CellularStress Cellular Stress (e.g., DNA Damage, Oxidative Stress) Angucycline->CellularStress CaspaseActivation Caspase Cascade Activation CellularStress->CaspaseActivation ApoptoticEvents Execution of Apoptosis: - Cell Shrinkage - Chromatin Condensation - DNA Fragmentation CaspaseActivation->ApoptoticEvents CellDeath Apoptotic Cell Death ApoptoticEvents->CellDeath Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Angucycline Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT DAPI DAPI Staining (Apoptosis) Treatment->DAPI Flow Flow Cytometry (Cell Cycle) Treatment->Flow IC50 Determine IC50 MTT->IC50 ApoptosisConfirm Confirm Apoptosis DAPI->ApoptosisConfirm CellCycleAnalysis Analyze Cell Cycle Distribution Flow->CellCycleAnalysis

References

Lack of Synergistic Effect Data for Saquayamycin D with Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in research regarding the synergistic effects of Saquayamycin D when used in combination with other therapeutic agents. Despite its known cytotoxic properties against various cancer cell lines, no specific studies detailing its synergistic, additive, or antagonistic interactions with other drugs have been identified.

This compound belongs to the aquayamycin group of antibiotics, which are known to exhibit anticancer activity.[1][2] The mechanism of action for saquayamycins is believed to involve DNA intercalation and the inhibition of critical signaling pathways, such as the PI3K/AKT pathway.[3] While research has established the standalone cytotoxic effects of this compound and its analogues on cancer cells, the potential for enhanced efficacy through combination therapy remains an unexplored area of investigation.

Our extensive search for experimental data, including quantitative assessments, detailed methodologies, and elucidated signaling pathways related to the synergistic effects of this compound, did not yield any specific results. The existing literature primarily focuses on the isolation, structural characterization, and monotherapeutic cytotoxic activity of Saquayamycins.[4][5][6]

Alternative Topic Proposal: Synergistic Effects of Paclitaxel and SAHA

Given the absence of data for this compound, we propose to create the requested in-depth comparison guide on a well-documented example of drug synergy: the combination of the chemotherapeutic agent Paclitaxel with the histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA).

There is a substantial body of research available on the synergistic effects of Paclitaxel and SAHA in various cancer models, particularly in ovarian cancer.[7][8][9] This alternative topic would allow for the creation of a comprehensive guide that fulfills all the core requirements of your request, including:

  • Data Presentation: Summarized quantitative data in clearly structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Diagrams for signaling pathways and experimental workflows using Graphviz (DOT language).

We can proceed with developing this alternative guide upon your approval.

References

Comparative Analysis of Saquayamycin Cytotoxicity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Saquayamycin, a member of the angucycline class of antibiotics, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of its in vitro efficacy, presenting key experimental data, methodologies, and the underlying signaling pathways involved in its mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of Saquayamycin and its analogues, particularly Saquayamycin B1, has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as the primary metric for comparison. The data consistently indicates a high degree of cytotoxicity in cancer cells, with notably lower impact on normal, non-cancerous cell lines.

Cell LineCancer TypeCompoundIC50 (µM)
SW480Colorectal CancerSaquayamycin B10.18[1][2]
SW620Colorectal CancerSaquayamycin B10.84[1][2]
LoVoColorectal CancerSaquayamycin B10.25[3]
HT-29Colorectal CancerSaquayamycin B10.36[3]
MDA-MB-231Breast CancerSaquayamycin BSuppressed invasion and migration at 0.025 and 0.050 µM[3]
MCF-7Breast CancerAngucyclines from Streptomyces sp. OC1610.40.16-0.67[3]
BT-474Breast CancerAngucyclines from Streptomyces sp. OC1610.40.16-0.67[3]
HepG2Hepatocellular CarcinomaSaquayamycin B0.14[3]
plc-prf-5Hepatocellular CarcinomaSaquayamycin B0.24[3]
QSG-7701Normal Human HepatocyteSaquayamycin B11.57[1][2]

Experimental Protocols

The following protocols outline the standard methodologies employed to assess the cytotoxicity of Saquayamycin.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Saquayamycin. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

General Cytotoxicity Assay Workflow

A general workflow for assessing cytotoxicity involves several key steps from sample preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture & Seeding compound_prep Compound Dilution treatment Cell Treatment cell_prep->treatment compound_prep->treatment incubation Incubation treatment->incubation assay Viability/Toxicity Assay (e.g., MTT, LDH) incubation->assay measurement Data Acquisition (e.g., Plate Reader) assay->measurement data_analysis IC50 Calculation measurement->data_analysis G Saquayamycin Saquayamycin B1 PI3K PI3K Saquayamycin->PI3K inhibits pAKT p-AKT (Active) PI3K->pAKT activates AKT AKT Bcl2 Bcl-2 pAKT->Bcl2 inhibits Proliferation Cell Proliferation, Invasion, Migration pAKT->Proliferation promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits

References

Safety Operating Guide

Proper Disposal of Saquayamycin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Saquayamycin D must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This compound, a potent anthracycline-like antibiotic, is classified as a cytotoxic agent, necessitating specialized waste management protocols. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.

Core Principles of this compound Disposal

Due to its cytotoxic and aquatic toxicity, this compound waste must never be disposed of through standard laboratory trash or sanitary sewer systems. All waste streams containing this compound are to be treated as hazardous chemical waste. The primary methods of disposal involve chemical inactivation followed by incineration at a licensed facility.

Personal Protective Equipment (PPE)

Prior to handling this compound in any form (powder, solutions, or contaminated materials), personnel must be equipped with the following personal protective equipment:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately if contaminated.

  • Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.

  • Eye Protection: Safety goggles or a full-face shield.

  • Respiratory Protection: A suitable respirator should be used when handling the powder form or if there is a risk of aerosolization.

Step-by-Step Disposal Procedure

1. Waste Segregation: All materials that have come into contact with this compound must be segregated from other laboratory waste streams at the point of generation. This includes:

  • Unused or expired this compound.
  • Solutions containing this compound.
  • Contaminated labware (e.g., vials, pipette tips, culture plates).
  • Contaminated PPE (gloves, gowns, etc.).
  • Spill cleanup materials.

2. Waste Containment:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container clearly labeled as "Cytotoxic Waste."
  • Solid Waste: Contaminated solids such as gloves, gowns, and labware should be placed in a leak-proof, sealable plastic bag or container, also clearly labeled "Cytotoxic Waste."
  • Liquid Waste: Aqueous waste containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container with a secure lid. This container must be labeled "Hazardous Waste: Cytotoxic" and include the full chemical name "this compound."

3. Chemical Inactivation (for liquid waste): For liquid waste, chemical degradation is recommended prior to collection for final disposal. Sodium hypochlorite (bleach) is an effective reagent for the degradation of anthracyclines.[1]

Experimental Protocol for Chemical Inactivation of Anthracycline Waste:

  • Objective: To degrade the anthracycline structure into non-mutagenic residues.

  • Materials:

    • Collected liquid anthracycline waste.

    • Sodium hypochlorite solution (5.25% household bleach).

    • Appropriate PPE.

    • Fume hood.

  • Procedure:

    • Perform the procedure in a certified chemical fume hood.

    • To the collected liquid waste, slowly add an equal volume of 5.25% sodium hypochlorite solution.

    • Allow the mixture to react for a minimum of one hour to ensure complete degradation.[1]

    • Following inactivation, the resulting solution is still considered hazardous waste and must be collected in the designated liquid waste container.

4. Storage and Pickup: Store all cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Decontamination and Spill Management

Work Surface Decontamination:

  • At the end of each work session, decontaminate all surfaces where this compound was handled.

  • Use a detergent solution to clean the area, followed by a rinse with water.

  • For non-porous surfaces and reusable glassware, soaking in a 10% bleach solution for 24 hours can be used for decontamination.[2]

Spill Management:

  • Small Spills (less than 5 mL):

    • Restrict access to the area.

    • Wearing full PPE, cover the spill with absorbent pads.

    • Clean the area with a detergent solution, working from the outside of the spill inward.

    • Place all cleanup materials in the cytotoxic solid waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional EHS office immediately.

    • Prevent others from entering the contaminated area.

Quantitative Data for Anthracycline Inactivation

The following table summarizes data on the chemical degradation of anthracycline antibiotics, a class of compounds to which this compound belongs.

ReagentConcentrationTreatment TimeEfficacyReference
Sodium Hypochlorite5.25%1 hourComplete degradation into non-mutagenic residues.[1]
Hydrogen Peroxide≤ 30%1 hourTested for degradation.[1]
Fenton ReagentSee reference1 hourTested for degradation.[1]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

SaquayamycinD_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Segregation & Disposal start Handling This compound ppe Wear Full PPE: - Double Nitrile Gloves - Gown - Eye Protection - Respirator (if powder) start->ppe spill Spill Occurs? ppe->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes decontaminate Decontaminate Work Surfaces spill->decontaminate No spill_cleanup->decontaminate waste_generated Waste Generated decontaminate->waste_generated waste_type Type of Waste? waste_generated->waste_type liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (PPE, Labware) waste_type->solid_waste Solid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps inactivate Chemical Inactivation (e.g., with Bleach) liquid_waste->inactivate collect_solid Collect in Labeled Cytotoxic Solid Waste Container solid_waste->collect_solid collect_sharps Collect in Labeled Cytotoxic Sharps Container sharps_waste->collect_sharps collect_liquid Collect in Labeled Hazardous Liquid Waste Container inactivate->collect_liquid final_disposal Store for Pickup by EHS/Licensed Contractor for Incineration collect_liquid->final_disposal collect_solid->final_disposal collect_sharps->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling Saquayamycin D

Author: BenchChem Technical Support Team. Date: November 2025

Saquayamycin D is a member of the aquayamycin group of antibiotics, which are known to act on Gram-positive bacteria and inhibit the growth of certain leukemia cells.[1] Due to its cytotoxic potential, careful handling is imperative to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE based on the safety data for Saquayamycin B1.[2]

Body PartRecommended ProtectionSpecifications
EyesSafety goggles with side-shieldsMust be worn at all times in the laboratory.
HandsProtective glovesChemical-resistant, such as nitrile rubber.
Skin and BodyImpervious clothing, Lab coatLong-sleeved lab coat should be worn and buttoned. Consider additional protective clothing for larger quantities.
RespiratorySuitable respiratorUse in a well-ventilated area. A respirator may be necessary if there is a risk of aerosol or dust formation.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.

  • Ensure a safety shower and eyewash station are readily accessible.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with the powdered form, weigh the compound in a chemical fume hood to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[2]

Storage:

  • Powder: Store at -20°C in a tightly sealed container.[2]

  • In Solvent: Store at -80°C in a tightly sealed container.[2]

  • Keep away from direct sunlight and sources of ignition.[2]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

All waste contaminated with this compound should be considered hazardous waste.

  • Solid Waste: Collect all contaminated disposables, such as gloves, bench paper, and pipette tips, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[2]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B C Weighing (in Fume Hood) B->C Proceed to Handling D Solution Preparation C->D E Experimentation D->E F Segregate Waste E->F End of Experiment G Decontaminate Work Area F->G I Dispose via EHS F->I H Doff PPE G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.